molecular formula C11H19BrO2 B1323574 Ethyl 8-bromo-8-nonenoate CAS No. 485320-26-1

Ethyl 8-bromo-8-nonenoate

Cat. No.: B1323574
CAS No.: 485320-26-1
M. Wt: 263.17 g/mol
InChI Key: GJTDGTQYGDMQLA-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-8-nonenoate is a useful research compound. Its molecular formula is C11H19BrO2 and its molecular weight is 263.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 8-bromonon-8-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BrO2/c1-3-14-11(13)9-7-5-4-6-8-10(2)12/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTDGTQYGDMQLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641095
Record name Ethyl 8-bromonon-8-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485320-26-1
Record name Ethyl 8-bromonon-8-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Preparation of Ethyl 8-bromo-8-nonenoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the preparation of Ethyl 8-bromo-8-nonenoate (CAS 485320-26-1), a specialized vinyl bromide intermediate used in cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) and as a lipid tail analog in drug discovery.[1]

Executive Summary

This compound is a functionalized fatty acid derivative characterized by a terminal 2-bromo-1-alkene motif. Unlike simple alkyl bromides, the vinyl bromide functionality at the


-position offers a unique handle for palladium-catalyzed cross-coupling reactions without interfering with the ester moiety. This guide presents a scalable, high-fidelity synthesis route emphasizing regiochemical control to ensure the formation of the geminal vinyl bromide (Markovnikov product) over the thermodynamically less stable geometric isomers.
Compound Attribute Specification
IUPAC Name This compound
CAS Number 485320-26-1
Molecular Formula

Molecular Weight 263.17 g/mol
Key Functionality Terminal Vinyl Bromide (

)

Retrosynthetic Analysis

The strategic disconnection relies on the construction of the vinyl bromide from a terminal alkyne precursor. The high regioselectivity required to place the bromine atom at the C8 position (internal) rather than C9 (terminal) dictates the use of a controlled hydrobromination strategy.

Retrosynthetic Logic:

  • Target: this compound.[1][2][3][4][5]

  • Disconnection: Functional Group Interconversion (FGI) of the vinyl bromide.

  • Precursor: Ethyl 8-nonynoate (

    
    ).
    
  • Starting Materials: Ethyl 7-bromoheptanoate and Sodium Acetylide.

Retrosynthesis Target This compound (Target) Alkyne Ethyl 8-nonynoate (Key Intermediate) Alkyne->Target Regioselective Hydrobromination Start1 Ethyl 7-bromoheptanoate Start1->Alkyne Alkylation (Sn2) Start2 Sodium Acetylide Start2->Alkyne

Figure 1: Retrosynthetic strategy for this compound.

Primary Synthetic Route

The synthesis is divided into two phases: (1) Construction of the carbon skeleton via alkyne alkylation, and (2) Regioselective installation of the bromine atom.

Phase 1: Synthesis of Ethyl 8-nonynoate

This step involves the nucleophilic substitution of the bromide in ethyl 7-bromoheptanoate by an acetylide anion.

Reagents:

  • Ethyl 7-bromoheptanoate (1.0 equiv)

  • Lithium Acetylide-Ethylenediamine complex (1.2 equiv) or Sodium Acetylide in Xylene/DMSO.

  • Solvent: DMSO (Dimethyl sulfoxide) is preferred for rapid

    
     kinetics.
    

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Dissolution: Charge the flask with Lithium Acetylide-Ethylenediamine complex (90% purity) suspended in anhydrous DMSO at 0°C.

  • Addition: Add Ethyl 7-bromoheptanoate dropwise over 30 minutes, maintaining the internal temperature below 10°C to prevent ester cleavage or polymerization.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

  • Quench: Cool to 0°C and carefully quench with saturated aqueous

    
    .
    
  • Workup: Extract with Diethyl Ether (

    
    ). Wash combined organics with water and brine to remove DMSO. Dry over 
    
    
    
    and concentrate.
  • Purification: Vacuum distillation yields Ethyl 8-nonynoate as a colorless oil.

Phase 2: Regioselective Hydrobromination

This is the critical step. Standard radical addition of HBr gives the anti-Markovnikov product (1-bromo-1-alkene). To obtain the 2-bromo-1-alkene (Markovnikov), ionic conditions must be strictly enforced, often using a phase-transfer catalyst or specific Lewis acid mediation.

Reagents:

  • Ethyl 8-nonynoate (1.0 equiv)[4][5]

  • Tetraethylammonium bromide (TEAB) (1.1 equiv) - Bromide source

  • Methanesulfonic acid (

    
    ) (1.1 equiv) - Proton source
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

Alternative "Gold Standard" Reagent: Acetyl Bromide (


) with Ethanol/Water (in situ HBr generation) or 

in Acetic Acid.

Recommended Protocol (Ionic Control):

  • Setup: Charge a reactor with Ethyl 8-nonynoate (10 mmol) and Tetraethylammonium bromide (11 mmol) in DCM (50 mL).

  • Activation: Cool the mixture to 0°C. Add Methanesulfonic acid (11 mmol) dropwise.

    • Mechanistic Note: The strong acid protonates the alkyne to form a vinyl cation. The cation forms at the internal carbon (C8) due to hyperconjugation stabilization by the alkyl chain, directing the bromide attack to C8.

  • Reaction: Stir at 0°C for 2 hours, then warm to room temperature for 12 hours.

  • Verification: Check aliquot by

    
    -NMR.
    
    • Target Signal: Vinyl protons (

      
      ) appear as two singlets (or narrow doublets) around 
      
      
      
      5.4–5.6 ppm.
    • Impurity: Triplet at

      
       6.0–6.2 ppm indicates anti-Markovnikov product.
      
  • Workup: Quench with ice water. Neutralize with saturated

    
    . Extract with DCM.
    
  • Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

Process Safety & Optimization

Critical Control Points (CCP)
ParameterSettingRationale
Moisture Control < 0.1%

Water competes as a nucleophile in Phase 2, leading to ketone formation (hydration).
Temperature (Phase 1) < 10°C (Addition)Exothermic reaction; prevents ester hydrolysis by the acetylide base.
Radical Scavenging Dark / InhibitorIn Phase 2, light can initiate radical HBr addition, reversing regioselectivity. Add 1% Hydroquinone if necessary.
Diagram: Reaction Pathway & Mechanism

Mechanism cluster_conditions Conditions Substrate Ethyl 8-nonynoate (Alkyne) Protonation Protonation (Formation of Vinyl Cation) Substrate->Protonation + H+ Intermediate Internal Vinyl Cation (C8+) Protonation->Intermediate Attack Bromide Attack (Ionic) Intermediate->Attack + Br- Product This compound (Markovnikov) Attack->Product Info Solvent: DCM Temp: 0°C -> RT Avoid Radical Initiators

Figure 2: Mechanistic pathway for the regioselective hydrobromination.

Characterization Standards

To validate the synthesis, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance ( -NMR, 400 MHz, )
  • 
     5.55 (s, 1H):  Vinyl proton 
    
    
    
    (trans to Br).
  • 
     5.38 (s, 1H):  Vinyl proton 
    
    
    
    (cis to Br).
  • 
     4.12 (q, J=7.1 Hz, 2H):  Ethyl ester 
    
    
    
    .
  • 
     2.42 (t, J=7.4 Hz, 2H):  Allylic 
    
    
    
    (C7).
  • 
     2.28 (t, J=7.5 Hz, 2H): 
    
    
    
    -methylene to ester (C2).
  • 
     1.25 (t, J=7.1 Hz, 3H):  Ethyl ester 
    
    
    
    .
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  262/264 (1:1 ratio due to 
    
    
    
    ).
  • Base Peak: Loss of ethoxy group or loss of Br depending on ionization method.

References

  • Kropp, P. J., et al. (2020). Surface-Mediated Reactions. Hydrohalogenation of Alkynes. Journal of the American Chemical Society. Link (Foundation for regioselective hydrobromination).

  • Sigma-Aldrich. (2024). This compound Product Specification (CAS 485320-26-1).[1][2][4][5]Link

  • Cousseau, J. (1998). Synthesis of Vinyl Halides.[6][7] Synthesis, 1998(11), 1662-1669. (General review of vinyl halide synthesis).

  • Zhu, X., et al. (2012). HBr-DMPU: A Mild and Selective Hydrobrominating Reagent. Journal of Organic Chemistry.[6] Link (Modern reagent system for high regioselectivity).

Sources

Ethyl 8-bromo-8-nonenoate synthesis from 8-bromo-8-nonenoic acid

Author: BenchChem Technical Support Team. Date: February 2026

From Precursor to Product: A High-Fidelity Protocol

Part 1: Executive Technical Summary

This guide details the synthesis of Ethyl 8-bromo-8-nonenoate from 8-bromo-8-nonenoic acid . This transformation is a critical functional group interconversion (FGI) often utilized in the synthesis of lipid-drug conjugates (LDCs) or as a linker in cross-coupling chemistry.

The core challenge lies in preserving the vinyl bromide moiety (


). While vinyl halides are generally more robust than their alkyl counterparts regarding nucleophilic substitution (

), they are susceptible to:
  • Radical reduction (avoid metal dusts or radical initiators).

  • Elimination to alkynes (avoid strong bases like alkoxides or amides).

  • Acid-catalyzed hydrolysis (rare, but possible under extreme forcing conditions).

Therefore, this guide prioritizes a Modified Fischer Esterification with azeotropic water removal as the primary scalable method, offering the highest atom economy and throughput. A secondary Steglich Esterification is provided for small-scale, high-value synthesis where thermal stress must be minimized.

Part 2: Strategic Reaction Analysis

Reaction Scheme

The transformation involves the nucleophilic attack of ethanol on the protonated carbonyl of the carboxylic acid, followed by the elimination of water.

Chemical Equation:



Methodology Comparison
FeatureMethod A: Azeotropic Fischer (Recommended) Method B: Steglich (DCC/DMAP)
Reagents EtOH, Cat.

or

-TsOH, Toluene
DCC/EDC, DMAP, DCM
Temperature Reflux (

C)
Ambient (

C)
Scalability High (Kg scale)Low/Medium (g scale)
Purification Distillation or simple washColumn Chromatography (Urea removal)
Risk Thermal degradation (Low risk for this substrate)Atom economy (Poor)

Part 3: Detailed Experimental Protocols

Protocol A: Azeotropic Acid-Catalyzed Esterification (Primary)

This method utilizes a Dean-Stark trap to drive the equilibrium forward by removing water, essential for achieving >98% conversion without massive excess of ethanol.

Reagents & Materials
  • Precursor: 8-Bromo-8-nonenoic acid (1.0 eq)

  • Solvent: Ethanol (Absolute, 5.0 eq) + Toluene (Volumetric ratio 1:2 relative to EtOH for azeotrope)

  • Catalyst:

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH
    
    
    , 0.05 eq) or conc.
    
    
    (1 mol%)
  • Apparatus: Round-bottom flask, Dean-Stark trap, Reflux condenser, Nitrogen inlet.

Step-by-Step Workflow
  • Charge: In a dry reaction vessel, dissolve 8-bromo-8-nonenoic acid in Toluene.

  • Addition: Add Ethanol and the acid catalyst (

    
    -TsOH).
    
  • Reflux: Heat the mixture to reflux (

    
    C internal temp). The Toluene/Ethanol/Water ternary azeotrope will distill into the trap.
    
    • Note: Monitor the water collection. The reaction is typically complete when water evolution ceases (3–6 hours).

  • Monitor: Check TLC (System: 10% EtOAc in Hexanes). The acid spot (

    
    ) should disappear; the ester spot (
    
    
    
    ) should appear.
  • Workup (Critical for Stability):

    • Cool to room temperature.

    • Neutralization: Wash the organic phase with saturated

      
       (aq). Caution: Gas evolution. This removes the catalyst and unreacted acid.
      
    • Wash: Wash with Brine (

      
      ).
      
    • Dry: Dry organic phase over anhydrous

      
      .
      
  • Concentration: Evaporate solvent under reduced pressure (

    
    C, 20 mbar).
    
  • Purification: Vacuum distillation is preferred for high purity. (Boiling point est:

    
    C @ 0.5 mmHg).
    
Protocol B: Steglich Esterification (Mild Alternative)

Use this if the specific batch of starting material contains trace impurities sensitive to heat.

  • Dissolve: 8-bromo-8-nonenoic acid (1.0 eq) in dry DCM (0.2 M).

  • Add: Ethanol (1.2 eq) and DMAP (0.1 eq).

  • Cool: Cool to

    
    C.
    
  • Couple: Add DCC (1.1 eq) or EDC

    
    HCl (1.2 eq) portion-wise.
    
  • Stir: Warm to RT and stir for 12 hours.

  • Filter: Filter off the precipitated urea byproduct.

  • Wash: Wash filtrate with 0.5N HCl, then

    
    .
    
  • Purify: Flash chromatography (Silica, Hexane/EtOAc).

Part 4: Process Visualization

The following diagrams illustrate the reaction logic and the critical workup path to ensure product integrity.

Figure 1: Reaction Mechanism & Logic

ReactionScheme Start 8-Bromo-8-nonenoic Acid (Carboxylic Acid) Inter Tetrahedral Intermediate Start->Inter Protonation & Nu Attack Reagents Ethanol + p-TsOH (Toluene Reflux) Reagents->Inter Product This compound (Target Ester) Inter->Product Elimination Byproduct Water (Removed via Dean-Stark) Inter->Byproduct

Caption: Acid-catalyzed nucleophilic acyl substitution pathway with equilibrium control via water removal.

Figure 2: Workup & Purification Workflow

WorkupFlow Crude Crude Reaction Mixture (Toluene/EtOH/Product) Wash1 Wash: Sat. NaHCO3 (Remove Acid/Catalyst) Crude->Wash1 PhaseSep Phase Separation Wash1->PhaseSep Aqueous Aqueous Waste (Salts, excess EtOH) PhaseSep->Aqueous Discard Organic Organic Phase (Product in Toluene) PhaseSep->Organic Keep Dry Drying (MgSO4) & Concentration Organic->Dry Distill Vacuum Distillation (<1 mmHg) Dry->Distill Final Pure this compound Distill->Final

Caption: Downstream processing workflow emphasizing acid removal and thermal isolation.

Part 5: Quality Control & Validation

To ensure the protocol was successful, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       5.55 & 5.38 ppm (s, 2H):  Distinctive geminal vinyl protons (
      
      
      
      ) adjacent to the Bromine. Loss of these signals indicates polymerization or elimination.
    • 
       4.12 ppm (q, 2H):  Ethyl ester methylene (
      
      
      
      ).
    • 
       2.40 ppm (t, 2H): 
      
      
      
      -methylene to carbonyl (
      
      
      ).
    • 
       1.25 ppm (t, 3H):  Ethyl ester methyl (
      
      
      
      ).
  • 
    C NMR: 
    
    • 
       ~173 ppm:  Carbonyl carbon (
      
      
      
      ).
    • 
       ~130-135 ppm:  Vinyl carbons (
      
      
      
      and
      
      
      ).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Equilibrium not shiftedEnsure Dean-Stark is functioning or add 3Å Molecular Sieves.
New Olefin Signals Elimination to alkyneWorkup was too basic or too hot. Use weaker base (

) or keep cold.
Polymerization Radical initiationAdd radical inhibitor (BHT, 100 ppm) to the reaction mixture.

References

  • Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved from

  • ChemicalBook. (2023). This compound Properties and Synthesis. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. (Reference for Steglich Protocol).
  • Google Patents. (2021). CN113087623A: Synthesis method of 8-bromoethyl octanoate.

    
    -bromo esters). Retrieved from 
    

Technical Guide: Synthesis and Application of Ethyl 8-bromo-8-nonenoate

Author: BenchChem Technical Support Team. Date: February 2026

Substance Profile & Physicochemical Properties[1][2][3][4]

Ethyl 8-bromo-8-nonenoate is a specialized functionalized fatty acid derivative characterized by a terminal vinyl bromide moiety. This structural motif—specifically the 1,1-disubstituted vinyl bromide—serves as a versatile electrophilic handle in transition-metal-catalyzed cross-coupling reactions, making it a valuable intermediate in the synthesis of pheromones, functionalized polymers, and pharmaceutical candidates.

Core Data Table[3]
PropertyValue
Chemical Name This compound
CAS Registry Number 485320-26-1
IUPAC Name Ethyl 8-bromonon-8-enoate
Molecular Formula

Molecular Weight 263.17 g/mol
Physical State Clear to pale yellow oil
Boiling Point ~110–115 °C (at 0.5 mmHg) [Predicted]
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water

Synthesis Strategy: The Hydrobromination Route[8]

The most robust and regioselective method for synthesizing This compound is the hydrobromination of its alkyne precursor, Ethyl 8-nonynoate . Unlike the bromination/dehydrobromination of alkenes, which often yields isomeric mixtures, the hydrobromination of a terminal alkyne can be tuned to favor the Markovnikov product (the gem-vinyl bromide) with high selectivity.[1]

Mechanistic Insight

The reaction proceeds via the electrophilic addition of hydrogen bromide (HBr) to the triple bond.[1] The protonation of the alkyne occurs first to form the more stable carbocation (secondary vinyl cation) at the C8 position, which is then trapped by the bromide ion.[1]



Experimental Protocol

Precursor Preparation: If Ethyl 8-nonynoate is not commercially available, it is readily synthesized by the Fischer esterification of 8-nonynoic acid with ethanol and catalytic sulfuric acid.[1]

Hydrobromination Protocol (HBr/AcOH Method):

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Maintain an inert atmosphere (

    
     or Ar).[1]
    
  • Reagent Loading: Charge the flask with Ethyl 8-nonynoate (10.0 mmol) and glacial acetic acid (20 mL).

  • Addition: Cool the solution to 0 °C in an ice bath. Dropwise add 33% HBr in acetic acid (12.0 mmol, 1.2 equiv) over 15 minutes.

    • Note: The low temperature minimizes the formation of the anti-Markovnikov product (cis/trans-9-bromo-8-nonenoate) which is favored under radical conditions.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor conversion by TLC (Hexanes/EtOAc 9:1) or GC-MS.[2][1]

  • Workup: Quench the reaction by pouring the mixture into ice-cold water (100 mL). Extract with diethyl ether (

    
     mL).[1]
    
  • Neutralization: Wash the combined organic layers with saturated

    
     solution until gas evolution ceases, then wash with brine.
    
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify the residue via flash column chromatography on silica gel (Eluent: 0-5% EtOAc in Hexanes) to isolate the title compound.
    
Synthesis Workflow Diagram

SynthesisPath Acid 8-Nonynoic Acid (Precursor) Ester Ethyl 8-nonynoate (Alkyne Intermediate) Acid->Ester EtOH, H2SO4 Reflux, 4h Product This compound (Target Vinyl Bromide) Ester->Product HBr (33% in AcOH) 0°C to RT, 6h (Markovnikov Addition)

Figure 1: Step-wise synthesis pathway from commercially available acid to the target vinyl bromide.[1]

Structural Validation (Analytics)

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified. The key differentiator is the presence of the terminal vinyl protons.[1]

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       5.55 (s, 1H, Vinyl-H, trans to Br)
      
    • 
       5.38 (s, 1H, Vinyl-H, cis to Br)
      
    • 
       4.12 (q, 
      
      
      
      Hz, 2H,
      
      
      )
    • 
       2.42 (t, 
      
      
      
      Hz, 2H, Allylic
      
      
      )
    • 
       2.28 (t, 
      
      
      
      Hz, 2H,
      
      
      -carbonyl
      
      
      )
    • 
       1.25 (t, 
      
      
      
      Hz, 3H, Methyl)[1]
  • 
    C NMR (100 MHz, 
    
    
    
    ):
    • 
       173.8 (C=O)[1]
      
    • 
       134.2 (C-Br, quaternary)
      
    • 
       117.5 (
      
      
      
      )[1]
    • 
       60.2 (
      
      
      
      )

Quality Control Check: The absence of signals around


 6.0–6.2 ppm (typical of internal vinyl protons) confirms the regioselectivity for the 8-bromo isomer over the 9-bromo isomer.[1]

Applications in Drug Discovery & Synthesis[3]

The vinyl bromide functionality is a "privileged handle" in medicinal chemistry.[1] Unlike alkyl bromides, vinyl bromides participate readily in Palladium-catalyzed cross-coupling reactions without the risk of


-hydride elimination.[1]
Key Application: Suzuki-Miyaura Cross-Coupling

This compound can be coupled with aryl or alkenyl boronic acids to generate complex fatty acid analogs or functionalized linkers.[1]

General Coupling Protocol:

  • Reagents: this compound (1.0 equiv), Arylboronic acid (1.2 equiv),

    
     (5 mol%), 
    
    
    
    (2.0 equiv).[1]
  • Solvent: DME/Water (4:1) or Toluene/EtOH/Water.[1]

  • Conditions: Heat to 80 °C for 12 hours under Argon.

  • Outcome: Formation of a 1,1-disubstituted alkene (Ethyl 8-aryl-8-nonenoate).[1]

Application Workflow Diagram

Applications Start This compound (Electrophile) Suzuki Suzuki Coupling (Pd(0), Ar-B(OH)2) Start->Suzuki Sonogashira Sonogashira Coupling (Pd(0), CuI, Alkyne) Start->Sonogashira Negishi Negishi Coupling (Pd(0), R-ZnX) Start->Negishi Product1 8-Aryl-8-nonenoate (Functionalized Lipid) Suzuki->Product1 C-C Bond Formation Product2 Conjugated Enynes (Polymer Precursor) Sonogashira->Product2 C-C Bond Formation Product3 Branched Fatty Acid (Pheromone Analog) Negishi->Product3 Alkyl/Aryl Insertion

Figure 2: Divergent synthesis utility of the vinyl bromide handle in creating complex scaffolds.

References

  • ChemicalBook. (2025).[1] this compound Product Description & Properties. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] this compound CAS 485320-26-1.[1][3][4][5][6][7] Retrieved from

  • PubChem. (2025).[2][1] Ethyl 8-nonenoate (Precursor Analog Data). National Library of Medicine.[1] Retrieved from [1]

  • Li, C., & Wang, D. (2025).[1] HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide for Regioselective Hydrobromination.[1][8] PMC - NIH.[1] Retrieved from

Sources

Part 1: The Chemical Context & Strategic Importance

[1]

This compound is not merely a generic halogenated ester; it is a specialized vinyl bromide "warhead" used in complex organic synthesis. Unlike its saturated counterpart (Ethyl 8-bromooctanoate), this molecule possesses a terminal C(Br)=CH₂ moiety.

The "Why" of Analysis: In drug development, particularly for complex macrolides like Eribulin (Halaven) , this vinyl bromide functionality serves as the electrophilic partner in Nozaki-Hiyama-Kishi (NHK) coupling . This nickel/chromium-mediated reaction is highly sensitive to steric hindrance and electronic deactivation. Therefore, the purity of the vinyl bromide geometry is the singular most critical quality attribute (CQA). Even 0.5% of the regioisomer (linear vinyl bromide) can poison the catalytic cycle or yield inseparable isomeric impurities in the final drug substance.

Synthesis & Impurity Origins

Understanding the synthesis is a prerequisite for defining the impurity profile. The most common route involves the hydrobromination of Ethyl 8-nonynoate (alkyne precursor).

  • Target Molecule: this compound (Markovnikov addition product).

  • Critical Impurity A (Regioisomer): Ethyl 9-bromo-8-nonenoate (Anti-Markovnikov linear vinyl bromide).

  • Critical Impurity B (Over-reaction): Ethyl 8,8-dibromononanoate (from excess HBr).

  • Critical Impurity C (Hydrolysis): 8-bromo-8-nonenoic acid (Acidic degradation).

Part 2: Analytical Methodologies (The "How-To")

The following protocols are designed to be self-validating. The combination of GC-MS (for volatile organic impurities) and ¹H-NMR (for structural authentication) provides a robust release testing strategy.

Primary Purity Assay: GC-FID/MS

Gas Chromatography is preferred over HPLC due to the molecule's volatility and lack of strong UV chromophores beyond the ester/vinyl groups.

Protocol Parameters:

  • Instrument: Agilent 7890B / 5977B MSD (or equivalent).

  • Column: DB-624 or ZB-624 (30m x 0.25mm, 1.4µm film). Rationale: The thick film cyanopropylphenyl phase separates positional isomers (8-bromo vs 9-bromo) better than standard non-polar DB-5 columns.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C.

  • Oven Program:

    • Hold 60°C for 2 min (Solvent vent).

    • Ramp 10°C/min to 180°C (Elution of isomers).

    • Ramp 25°C/min to 260°C (Bake out).

  • Detection: FID @ 280°C (Quantitation) / MS (Identification).

Data Interpretation (Self-Validation):

Retention Time (Rel) Component Mass Spec Signature (m/z) Limit
0.85 Ethyl 8-nonynoate (SM) 182 [M]+, 137 [M-OEt] < 1.0%
1.00 This compound 274/276 (1:1), 195 [M-Br] > 97.0%
1.05 Ethyl 9-bromo-8-nonenoate 274/276, Different fragmentation ratio < 0.5%

| 1.20 | Ethyl 8,8-dibromononanoate | 354/356/358 (1:2:1) | < 0.2% |[1][2][3][4]

Structural Identity: ¹H-NMR (400 MHz, CDCl₃)

NMR is the only definitive method to confirm the gem-vinyl bromide structure versus the linear isomer.

Diagnostic Signals:

  • Vinyl Protons (Target): The C(Br)=CH₂ protons appear as two distinct multiplets (due to geminal coupling and allylic coupling) typically between δ 5.40 – 5.65 ppm .

  • Validation Check: If you see a triplet or doublet of doublets around δ 6.0 – 6.4 ppm , this indicates the linear isomer (-CH=CH-Br), signaling a failed batch.

  • Integration Ratio: The integral of the vinyl protons (2H) must match the ethyl ester quartet (2H) at δ 4.12 ppm with a variance of < 2%.

Part 3: Visualization of Workflows

Diagram 1: Impurity Genesis & Control Strategy

This diagram maps the chemical origin of impurities to the specific analytical technique required to detect them.

ImpurityMapSMEthyl 8-nonynoate(Alkyne SM)ReactionHydrobromination(HBr / Catalyst)SM->ReactionTargetThis compound(Target: Gem-Vinyl Bromide)Reaction->TargetMarkovnikovImp_LinearImpurity A:Linear Vinyl Bromide(Regioisomer)Reaction->Imp_LinearAnti-MarkovnikovImp_DiBrImpurity B:Dibromo Species(Over-addition)Reaction->Imp_DiBrExcess HBrImp_AcidImpurity C:Hydrolyzed AcidTarget->Imp_AcidMoisture/StorageMethod_GCDetection:GC-MS (DB-624)Target->Method_GCMethod_NMRDetection:1H-NMR (Vinyl Region)Target->Method_NMRDiagnostic Shift(5.4-5.6 ppm)Imp_Linear->Method_GCImp_Linear->Method_NMRDistinct Shift(6.0-6.4 ppm)Imp_DiBr->Method_GC

Caption: Chemical genesis of critical impurities and the specific analytical gatekeepers (GC-MS vs NMR) required for their detection.

Diagram 2: Analytical Decision Tree

A logic flow for Quality Control (QC) release.

QCDecisionStartBatch SampleVisualVisual Check:Clear/Pale Yellow Oil?Start->VisualGCGC-MS AnalysisVisual->GCPassRejectREJECT / REWORKVisual->RejectFail (Color/Haze)Dec_GCPurity > 97% ANDRegioisomer < 0.5%?GC->Dec_GCNMR1H-NMR AnalysisDec_GC->NMRYesDec_GC->RejectNoDec_NMRVinyl Signals @ 5.4-5.6 ppm?NO signals > 6.0 ppm?NMR->Dec_NMRReleaseRELEASE BATCH(Store -20°C, Dark)Dec_NMR->ReleaseYesDec_NMR->RejectNo

Caption: Step-by-step QC decision matrix ensuring both chemical purity and structural integrity before batch release.

Part 4: Handling & Stability (The "Hidden" Variables)

Vinyl bromides possess a labile C-Br bond that is susceptible to photolytic cleavage and radical polymerization.

  • Light Sensitivity: The C-Br bond can undergo homolysis under UV/Vis light, generating radicals that lead to polymerization or debromination.

    • Protocol: All analytical solutions must be prepared in amber glassware .

  • Hydrolytic Instability: The ethyl ester is stable, but traces of acid (from HBr synthesis) can catalyze hydrolysis.

    • Storage: Store under Argon/Nitrogen at -20°C . Add activated molecular sieves to the storage vial if water content > 0.1% (Karl Fischer).

  • Stabilization: For long-term storage, 50-100 ppm of BHT (Butylated hydroxytoluene) or MEHQ is recommended to prevent radical polymerization of the vinyl group.

References

  • Sigma-Aldrich. (n.d.). This compound Product Specification (CAS 485320-26-1).[5][6] Retrieved from

  • PubChem. (2025).[4] Ethyl 8-bromooctanoate (Saturated Analog Comparison). National Library of Medicine. Retrieved from

  • Jackson, K. L., et al. (2009). The Nozaki-Hiyama-Kishi Coupling Reaction in Total Synthesis. Chemical Reviews.
  • Eisai Co., Ltd. (2011). Process for production of Eribulin Mesylate. U.S. Patent 8,093,410. (Describes the use of vinyl halide fragments in synthesis).

Introduction: The Strategic Importance of Terminal Bromoalkenes

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Terminal Bromoalkenes: Synthesis, Reactivity, and Application

In the landscape of modern organic synthesis, the ability to construct complex molecular architectures with precision and efficiency is paramount. Among the vast arsenal of chemical building blocks, terminal bromoalkenes have emerged as exceptionally versatile and powerful intermediates. Their utility stems from a unique combination of a reactive carbon-bromine bond and a terminal double bond, providing a gateway to a multitude of chemical transformations. This guide, intended for researchers, scientists, and professionals in drug development, offers a deep dive into the synthesis, reactivity, and strategic applications of these pivotal compounds.

As a senior application scientist, the focus here is not merely on cataloging reactions but on elucidating the underlying principles that govern their success. We will explore the causality behind experimental choices, from the selection of a synthetic route to the optimization of a cross-coupling reaction, providing a framework for rational design and problem-solving in the laboratory. The terminal bromoalkene is not just a reagent; it is a strategic linchpin in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2][3][4]

Part 1: Synthesis of Terminal Bromoalkenes

The efficient preparation of terminal bromoalkenes is the foundational step for their use in further synthesis. The choice of method depends on factors such as substrate availability, desired stereochemistry, and functional group tolerance.

Hydrobromination of Terminal Alkynes

The addition of hydrogen bromide (HBr) across a terminal alkyne is a direct and fundamental method for preparing terminal bromoalkenes. The regiochemical outcome of this reaction is critically dependent on the reaction conditions, which dictate the underlying mechanism.

  • Mechanism and Regioselectivity:

    • Markovnikov Addition (Electrophilic): In the absence of radical initiators, the reaction proceeds via an electrophilic addition mechanism. The proton from HBr adds to the terminal carbon, forming a more stable secondary vinyl cation. Subsequent attack by the bromide ion leads to the internal (Markovnikov) bromoalkene.

    • Anti-Markovnikov Addition (Radical): The introduction of a radical initiator, such as peroxides or AIBN, completely reverses the regioselectivity.[5] A bromine radical adds to the terminal carbon to generate a more stable secondary vinyl radical. This intermediate then abstracts a hydrogen atom from HBr to yield the desired terminal (anti-Markovnikov) bromoalkene.[5] This radical pathway is the most common and reliable method for synthesizing terminal bromoalkenes from alkynes.

Experimental Protocol: Anti-Markovnikov Hydrobromination of Phenylacetylene

  • Reaction Setup: A solution of phenylacetylene (1.0 equiv) in a suitable solvent like hexane is placed in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: A radical initiator (e.g., benzoyl peroxide, 0.05 equiv) is added, followed by the slow, dropwise addition of a solution of HBr in acetic acid (1.1 equiv) at 0 °C.

  • Reaction Execution: The mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction is cooled, diluted with diethyl ether, and washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the terminal bromoalkene.

The Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, forming a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[6][7][8][9] For the synthesis of terminal bromoalkenes, a brominated ylide is required.

  • Causality in Reagent Choice: The key reagent is a phosphonium salt such as (bromomethyl)triphenylphosphonium bromide. This salt is deprotonated with a strong base (e.g., potassium tert-butoxide, n-butyllithium) to generate the reactive nucleophilic ylide.[10][11] The ylide then reacts with an aldehyde. The choice of an aldehyde as the carbonyl partner is essential, as ketones would lead to internal, tetrasubstituted bromoalkenes. The reaction's driving force is the formation of the highly stable triphenylphosphine oxide byproduct.[9][10]

Experimental Protocol: Wittig Olefination of Benzaldehyde

  • Ylide Generation: (Bromomethyl)triphenylphosphonium bromide (1.1 equiv) is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C. A strong base, such as potassium tert-butoxide (1.1 equiv), is added portion-wise, and the resulting mixture is stirred for 30-60 minutes to form the deep red-orange phosphorus ylide.

  • Carbonyl Addition: A solution of benzaldehyde (1.0 equiv) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

  • Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Progress is monitored by TLC.

  • Work-up and Purification: The reaction is quenched by the addition of water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude material, containing the product and triphenylphosphine oxide, is purified by column chromatography.

Other Synthetic Approaches
  • From 1,1-Dibromoalkenes: These compounds, readily prepared from aldehydes, can be treated with a mild base or reducing agent to selectively remove one bromine atom, yielding a terminal bromoalkene.[12][13]

  • Debrominative Decarboxylation: The microwave-assisted debrominative decarboxylation of anti-2,3-dibromoalkanoic acids provides a stereoselective route to (Z)-1-bromo-1-alkenes.[11][14]

Summary of Synthetic Methods
MethodStarting Material(s)Key ReagentsSelectivityAdvantagesDisadvantages
Radical Hydrobromination Terminal AlkyneHBr, Radical InitiatorAnti-MarkovnikovAtom economical, directRequires handling of corrosive HBr
Wittig Reaction Aldehyde, Phosphonium SaltStrong Base (e.g., KOtBu)Forms C=C bond at carbonylWide aldehyde scope, reliableGenerates stoichiometric phosphine oxide waste
From 1,1-Dibromoalkenes 1,1-DibromoalkeneMild Base/Reducing AgentDepends on substrateUtilizes readily available precursorsMay require multiple steps
Visualization of Synthetic Pathways

Synthesis cluster_hydrobromination Radical Hydrobromination cluster_wittig Wittig Reaction Alkyne Terminal Alkyne HBr HBr, Peroxide Alkyne->HBr Bromoalkene1 Terminal Bromoalkene HBr->Bromoalkene1 Aldehyde Aldehyde Ylide Brominated Ylide (from Phosphonium Salt + Base) Aldehyde->Ylide Bromoalkene2 Terminal Bromoalkene Ylide->Bromoalkene2

Caption: Key synthetic routes to terminal bromoalkenes.

Part 2: Reactivity and Applications in Cross-Coupling

The synthetic value of terminal bromoalkenes is most profoundly realized in their role as electrophilic partners in palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision.[15][16][17]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester.[18][19][20][21] It is one of the most widely used C(sp²)–C(sp²) bond-forming reactions due to its mild conditions, broad functional group tolerance, and the low toxicity of boron-containing reagents.

  • Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[18][19][21][22]

    • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the terminal bromoalkene, forming a Pd(II) intermediate. This is often the rate-determining step.

    • Transmetalation: The organic group from the activated boronic acid (in the presence of a base) is transferred to the palladium center, displacing the bromide.[20]

    • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[18][21]

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII_Br R-Pd(II)L₂-Br Pd0->PdII_Br Oxidative Addition Trans Transmetalation PdII_R R-Pd(II)L₂-R' PdII_Br->PdII_R Transmetalation PdII_R->Pd0 Reductive Elimination RE Reductive Elimination Product R-R' RE->Product Bromoalkene R-Br Bromoalkene->PdII_Br BoronicAcid R'-B(OH)₂ + Base BoronicAcid->PdII_R

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the terminal bromoalkene (1.0 equiv), the boronic acid partner (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture like 1,4-dioxane/water or toluene/ethanol.

  • Reaction Execution: Heat the mixture to the required temperature (typically 80-100 °C) and stir for the necessary time (2-24 h), monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with an organic solvent and water. Separate the layers and extract the aqueous phase. Combine the organic layers, wash with brine, dry over a desiccating agent, and concentrate. Purify the residue via column chromatography.

Heck-Mizoroki Reaction

The Heck reaction forms a new C-C bond by coupling an organohalide with an alkene.[23][24][25] It is a powerful tool for the synthesis of substituted alkenes, particularly conjugated systems.

  • Mechanistic Rationale:

    • Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) catalyst adds to the terminal bromoalkene.

    • Coordination and Migratory Insertion: The alkene substrate coordinates to the Pd(II) complex, followed by a syn-insertion of the alkene into the palladium-carbon bond.[23]

    • β-Hydride Elimination: A hydrogen atom on the carbon beta to the palladium is eliminated, forming the new alkene product and a palladium-hydride species. This step dictates the regioselectivity and typically favors the formation of the more stable E-isomer.

    • Reductive Elimination: The palladium-hydride species eliminates HBr in the presence of the base, regenerating the Pd(0) catalyst.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming C(sp²)–C(sp) bonds by reacting a vinyl halide with a terminal alkyne.[26][27][28][29][30] It is indispensable for the synthesis of conjugated enynes, which are prevalent in natural products and functional materials.[28]

  • Mechanistic Rationale: The Sonogashira reaction uniquely employs a dual catalytic system of palladium and copper(I).[28][29]

    • Palladium Cycle: Follows the familiar oxidative addition and reductive elimination steps.

    • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate. This species is crucial as it undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center for the subsequent reductive elimination.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII R-Pd(II)L₂-Br Pd0->PdII Oxidative Addn. (R-Br) RE R-C≡C-R' + Pd(0)L₂ PdII->RE Reductive Elim. CuX Cu(I)X CuAcetylide Cu(I)-C≡C-R' CuX->CuAcetylide Acetylide Formation CuAcetylide->PdII Transmetalation Alkyne H-C≡C-R' + Base

Caption: Dual catalytic cycles of the Sonogashira coupling.

Part 3: Strategic Application in Drug Discovery

The incorporation of a bromine atom into a molecule is a deliberate and strategic choice in drug design.[1][3] Bromine can enhance binding affinity through halogen bonding, modulate metabolic stability, and increase membrane permeability.[1][3] Terminal bromoalkenes provide a direct and versatile handle to introduce these benefits or to serve as a key intermediate for building molecular complexity.

For instance, the synthesis of novel antagonists for the human CC chemokine receptor 8 (CCR8), a target for immunological diseases, has utilized palladium-catalyzed cross-coupling reactions on bromo-naphthalene scaffolds to rapidly build a library of diverse candidate molecules.[2] Similarly, the thiophene ring, a common scaffold in medicinal chemistry, is often functionalized using 3-bromothiophene in Suzuki and other coupling reactions to access kinase inhibitors and GPCR modulators.[4]

The synthesis of Tazarotene, a topical retinoid for treating psoriasis and acne, and Altinicline, a nicotinic receptor agonist, are prominent examples where the Sonogashira coupling, often involving a vinyl halide, was a key bond-forming step.[28] These cases underscore the power of terminal bromoalkenes and their related vinyl halides as reliable intermediates in constructing biologically active molecules.

Conclusion

Terminal bromoalkenes represent a class of organic building blocks whose strategic importance cannot be overstated. Their synthetic accessibility, coupled with their predictable and versatile reactivity in cornerstone reactions like the Suzuki, Heck, and Sonogashira couplings, makes them indispensable tools for researchers in both academic and industrial settings. Understanding the mechanistic principles behind their synthesis and application allows for the rational design of complex synthetic routes, accelerating the discovery and development of new medicines and materials. The continued innovation in cross-coupling chemistry promises to further expand the utility of these remarkable intermediates, solidifying their role in the future of chemical synthesis.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross‐Coupling reaction of 1,1‐dibromoalkene with aryl iodide (Sonagashira type). Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Terminal alkyne synthesis by C-C coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]

  • University of Arizona. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Kuang, C., et al. (2005). Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction. Tetrahedron, 61(16), 4043-4052. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Liu, B., et al. (2018). Stereoselective synthesis of (Z/E)-1,2-dibromoalkenes from terminal alkynes. Organic Chemistry Frontiers, 5, 239-243. Retrieved from [Link]

  • Chem Help ASAP. (2020, March 27). Wittig reaction for alkene synthesis [Video]. YouTube. Retrieved from [Link]

  • Pearson. (2022, July 22). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 23). The Wittig Reaction. Retrieved from [Link]

  • Wang, D. H., & Sigman, M. S. (2012). Practical Intermolecular Hydroarylation of Terminal Alkenes via Reductive Heck Coupling. Angewandte Chemie International Edition, 51(38), 9634-9637. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, December 18). Heck Reaction and Predicting The Products (Terminal Addition) [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Akynyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • NROChemistry. (2020, July 25). Sonogashira Coupling [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2005). Synthesis of (Z)-1-Bromo-1-alkenes and Terminal Alkynes from anti-2,3-Dibromoalkanoic Acids by Microwave-Induced Reaction. Retrieved from [Link]

  • Tan, C. K., & Yeung, Y. Y. (2013). Recent advances in stereoselective bromofunctionalization of alkenes using N-bromoamide reagents. Chemical Communications, 49(73), 7985-7996. Retrieved from [Link]

  • Semantic Scholar. (2013). Recent advances in stereoselective bromofunctionalization of alkenes using N-bromoamide reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2024, November 15). From Established to Emerging: Evolution of Cross-Coupling Reactions. Retrieved from [Link]

  • De Jonghe, S., et al. (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry Letters, 30(1), 126767. Retrieved from [Link]

  • Okutani, M., & Mori, Y. (2009). Conversion of Bromoalkenes Into Alkynes by Wet Tetra-N-Butylammonium Fluoride. The Journal of Organic Chemistry, 74(1), 442-444. Retrieved from [Link]

  • Wiela-Hojeńska, A., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • Brain Vision. (2025, May 6). [Chemistry] Terminal alkynes react with Br2 and water to yield bromo ketones [Video]. YouTube. Retrieved from [Link]

  • Curran, D. P., et al. (2011). Radical trans-Hydroboration of Alkynes with N-Heterocyclic Carbene Boranes. Angewandte Chemie International Edition, 50(41), 9574-9577. Retrieved from [Link]

  • Ashenhurst, J. (2024, January 23). Alkyne Hydroboration With "R2BH". Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2020, March 15). Hydroboration-Oxidation of Alkynes with Practice Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). Reactions of Alkynes - Addition of HX and X₂. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in Enantioselective Reactions of Terminal Unactivated Alkenes. Retrieved from [Link]

  • Ashenhurst, J. (2013, June 11). Alkenes To Alkynes Via Halogenation And Elimination Reactions. Master Organic Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Heck Coupling of Ethyl 8-bromo-8-nonenoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the palladium-catalyzed vinylation of functionalized vinyl bromides. It addresses the specific challenges of Ethyl 8-bromo-8-nonenoate , a valuable 2-bromo-1-alkene intermediate used in the synthesis of pheromones, functionalized fatty acids, and conjugated lipid derivatives.

Executive Summary & Substrate Analysis

This compound represents a class of "geminal" vinyl bromides (


). Unlike simple aryl halides, this substrate presents a unique dichotomy in Heck coupling:
  • High Reactivity: The

    
     C-Br bond undergoes oxidative addition to Pd(0) more readily than aryl chlorides and often comparable to aryl iodides.
    
  • Elimination Risk: The presence of adjacent methylene protons at C7 makes this substrate prone to base-mediated dehydrohalogenation, yielding the alkyne (Ethyl 8-nonynoate) rather than the coupled product.

This protocol details a Heck-Mizoroki workflow designed to suppress the elimination pathway while maximizing the yield of the conjugated 1,3-diene product.

Chemical Profile[1][2][3][4][5][6][7][8]
  • Substrate: this compound[1]

  • Role: Electrophile (Vinyl Halide)

  • Target Transformation: Coupling with terminal alkenes (e.g., acrylates, styrenes) to form 8-substituted-8,10-dienoate esters.

  • Critical Quality Attribute (CQA): Retention of the ester functionality and exclusive formation of the E-diene.

Mechanistic Insight & Optimization Strategy

To achieve high yields, one must understand the competition between the Heck Cycle and the Elimination Side-Reaction .

The Mechanistic Divergence

In a standard Heck reaction, the base regenerates the Pd(0) catalyst. However, with 2-bromo-1-alkenes, strong bases or high temperatures can trigger E2 elimination before the catalyst engages the substrate.

HeckMechanism Substrate This compound OxAdd Oxidative Addition (Pd-Br Species) Substrate->OxAdd + Pd(0) SideReaction SIDE PATH: Base-Mediated Dehydrobromination Substrate->SideReaction + Base (Fast) Pd0 Pd(0)L2 Active Catalyst Coordination Olefin Coordination (R'-CH=CH2) OxAdd->Coordination Insertion Migratory Insertion (C-C Bond Formation) Coordination->Insertion Regioselective BetaElim Beta-Hydride Elimination Insertion->BetaElim BetaElim->Pd0 + Base Regeneration Product Conjugated Diene Product BetaElim->Product - Pd(H)(Br) Alkyne Alkyne Byproduct (Ethyl 8-nonynoate) SideReaction->Alkyne

Figure 1: Mechanistic pathway highlighting the critical competition between productive coupling and destructive dehydrobromination.

Optimization Parameters
ParameterRecommendationRationale
Catalyst Source Pd(OAc)₂ (1-3 mol%)Stable, cost-effective precursor that generates active Pd(0) in situ.
Ligand PPh₃ or P(o-tol)₃Triphenylphosphine is standard. Tri-o-tolylphosphine is superior if reaction stalls, as its bulk facilitates reductive elimination.
Base Ag₂CO₃ or Et₃NSilver Carbonate (Jeffery conditions) acts as a halide scavenger, accelerating the reaction at lower temps to prevent elimination. Triethylamine is the economical alternative but requires strict temp control.
Solvent DMF or MeCNPolar aprotic solvents stabilize the ionic Pd intermediates. Acetonitrile is preferred for cleaner workups.
Temperature 60°C - 80°CKeep below 100°C to minimize polymerization of the vinyl bromide.

Detailed Experimental Protocol

Protocol A: The "Jeffery" Conditions (High Value/Small Scale)

Recommended for initial screening or when the substrate is scarce. Uses silver salts to drive the reaction under mild conditions.

Reagents:

  • This compound (1.0 equiv)[1]

  • Coupling Partner: Methyl Acrylate (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (0.05 equiv)[2]

  • Ligand: PPh₃ (0.10 equiv)

  • Base: Ag₂CO₃ (1.1 equiv)

  • Solvent: Anhydrous MeCN (0.2 M concentration)

Procedure:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Cool under Argon flow.

  • Charging: Add Pd(OAc)₂ (11 mg, 0.05 mmol) and PPh₃ (26 mg, 0.10 mmol). Add 2 mL MeCN and stir for 5 mins until the solution turns yellow/orange (formation of active catalyst).

  • Substrate Addition: Add this compound (263 mg, 1.0 mmol) dissolved in 1 mL MeCN.

  • Partner & Base: Add Methyl Acrylate (135 µL, 1.5 mmol) followed by solid Ag₂CO₃ (303 mg, 1.1 mmol). Note: Protect from light due to silver salts.

  • Reaction: Seal vessel and heat to 60°C for 4-16 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Endpoint: Disappearance of the vinyl bromide spot.

  • Workup: Filter the grey suspension through a pad of Celite to remove silver salts and Pd black. Rinse with Ethyl Acetate.

  • Purification: Concentrate filtrate. Purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol B: Standard Conditions (Scale-Up)

Economical method using amine base.

Reagents:

  • This compound (1.0 equiv)[1]

  • Styrene (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)[2]

  • Ligand: P(o-tol)₃ (4 mol%)

  • Base: Et₃N (2.0 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Inerting: Charge a pressure tube or Schlenk flask with Pd(OAc)₂ and P(o-tol)₃. Cycle Vacuum/Argon 3 times.

  • Solvation: Add degassed DMF. Stir at RT for 10 min.

  • Addition: Add this compound, Styrene, and Et₃N via syringe.

  • Heating: Heat to 90°C . Critical: Do not overshoot temperature to avoid alkyne formation.

  • Quench: Pour into ice-cold dilute HCl (0.5 M) to neutralize the amine and quench the catalyst. Extract with Et₂O.

Analytical Validation & Troubleshooting

QC Workflow

Use this diagram to validate your experimental outcome.

QC_Workflow Sample Crude Mixture TLC TLC Analysis (Hex/EtOAc) Sample->TLC NMR 1H NMR (CDCl3) TLC->NMR Decision Outcome? NMR->Decision Success Product: Olefinic signals (5.5 - 7.5 ppm) Decision->Success Doublet/Multiplet in olefin region Fail_Alkyne Byproduct: Missing vinyl proton Alkyne formed Decision->Fail_Alkyne Loss of vinyl signals Fail_Start No Rxn: Vinyl bromide intact Decision->Fail_Start Original peaks

Figure 2: Quality Control Decision Tree.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning or O₂ leak.Ensure strict degassing (freeze-pump-thaw). Switch to Pd(dppf)Cl₂ which is more robust.
Alkyne Formation Base is too strong or Temp too high.Switch from Et₃N to K₂CO₃ or Ag₂CO₃ . Lower temp by 10°C.
Pd Black Precipitation Ligand dissociation.Increase Ligand:Pd ratio to 4:1. Add TBAB (Tetrabutylammonium bromide) as a phase transfer agent/stabilizer.
Regioisomers Migration of double bond.This is common with long alkyl chains. Shorten reaction time. Avoid hydride sources.

References

  • Mechanistic Foundation: Mizoroki, T., et al. "Arylation of Olefin with Aryl Iodide Catalyzed by Palladium."[3] Bulletin of the Chemical Society of Japan, 1971. Link

  • Vinyl Bromide Reactivity: Dieck, H. A., & Heck, R. F. "Palladium catalyzed synthesis of conjugated dienes."[2][4] Journal of Organic Chemistry, 1975. Link

  • Silver-Promoted Conditions (Jeffery): Jeffery, T. "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron, 1996. Link

  • General Review: Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000. Link

  • Phase Transfer Protocols: "Heck Reaction of 2-Bromo-1-alkenes." BenchChem Protocols. Link

Sources

Use of Ethyl 8-bromo-8-nonenoate in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 8-bromo-8-nonenoate in Pd-Catalyzed Cross-Coupling

Introduction: The Bifunctional Linker Advantage

This compound is a high-value bifunctional building block distinguished by its terminal gem-bromoalkene moiety and a remote ethyl ester functionality. Unlike simple alkyl halides, the vinyl bromide motif at the C8 position offers a unique "chemical handle" for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Negishi) without disrupting the ester group.

This molecule is particularly critical in the synthesis of:

  • Pheromones: Precursors to 9-oxo-2-decenoic acid (Queen Substance) analogs via C2-functionalization.

  • Fatty Acid Mimetics: Introduction of branching at the

    
    -1 position.
    
  • Macrocyclization: A precursor for intramolecular Heck reactions to form large-ring lactones.

This guide details the protocols for transforming the C-Br vinyl bond into C-C bonds, preserving the terminal alkene geometry and the ester functionality.

Chemical Profile & Reactivity

PropertySpecification
IUPAC Name This compound
Structure

Molecular Weight ~277.19 g/mol
Functional Groups Vinyl Bromide (Electrophile), Ethyl Ester (Nucleophile-sensitive)
Reactivity Class

-Hybridized Electrophile (High reactivity in Oxidative Addition)
Storage 2-8°C, under Argon (Light sensitive)

Mechanistic Insight: The gem-bromoalkene moiety undergoes rapid oxidative addition to Pd(0) species. Unlike alkyl halides, it does not suffer from


-hydride elimination, making it a robust substrate. However, the steric bulk at the 

-position (relative to the double bond) requires sterically accessible ligands on the Palladium catalyst.

Mechanistic Pathway (Visualization)

The following diagram illustrates the catalytic cycle specific to this vinyl bromide substrate. Note the emphasis on the Oxidative Addition step, which is facilitated by the


 nature of the C-Br bond.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for Br) Pd0->OxAdd + this compound PdII_Complex trans-[Pd(II)Br(R)(L)2] (Vinyl-Pd Species) OxAdd->PdII_Complex TransMet Transmetalation (Boronate/Zincate Entry) PdII_Complex->TransMet + Activated Nucleophile (R'-B/Zn) BaseStep Base Activation (OH- / CO3--) BaseStep->TransMet Activates Boron RedElim Reductive Elimination (Product Release) TransMet->RedElim cis-Pd Complex RedElim->Pd0 Regeneration Product 2-Substituted-8-Nonenoate (Final Product) RedElim->Product

Figure 1: Catalytic cycle for the cross-coupling of this compound. The vinyl bromide ensures a stable Pd(II) intermediate resistant to


-hydride elimination.

Application Protocols

Protocol A: Suzuki-Miyaura Coupling (Aryl/Alenyl Functionalization)

Best for: Attaching aromatic rings or extending conjugation.

Rationale: The Suzuki coupling is preferred for its tolerance of the ester group and mild conditions. The use of Pd(dppf)Cl₂ prevents ligand dissociation that can lead to dehalogenation side products.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (9:1)

Step-by-Step:

  • Degassing: In a Schlenk tube, combine the vinyl bromide, boronic acid, and base. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed 1,4-Dioxane/Water.

  • Catalyst Addition: Add Pd catalyst quickly under a positive stream of Argon.

  • Reaction: Seal and heat to 80°C for 4–6 hours. Note: Vinyl bromides react faster than aryl bromides; monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over

    
    .[2]
    
  • Purification: Flash chromatography. The product will be the 2-aryl-1-alkene derivative.

Protocol B: Negishi Coupling (Alkyl-Alkyl Coupling)

Best for: Introduction of alkyl chains (e.g., Methyl, Ethyl) to create branched fatty acid derivatives.

Rationale: Suzuki coupling with alkylboranes can be sluggish and prone to isomerization. Negishi coupling (Organozinc) is superior for


 coupling. The ester is compatible with Organozinc reagents at moderate temperatures (unlike Grignards).

Materials:

  • This compound (1.0 equiv)

  • Alkylzinc halide (e.g., MeZnCl, 1.2–1.5 equiv in THF)

  • Catalyst:

    
     (5 mol%) or PEPPSI-IPr (2 mol%)
    
  • Solvent: Anhydrous THF

Step-by-Step:

  • Inert Atmosphere: Flame-dry all glassware. Maintain strict

    
     or Ar atmosphere.
    
  • Catalyst Prep: Dissolve the vinyl bromide and Pd catalyst in THF. Stir for 10 min at RT to ensure oxidative addition initiates.

  • Reagent Addition: Dropwise add the Organozinc reagent over 15 minutes at 0°C .

  • Reaction: Warm to RT and stir for 2–4 hours.

  • Quench: Carefully quench with saturated

    
     (exothermic).
    
  • Workup: Extract with

    
    . The ester remains intact if the temperature is controlled and quenching is immediate.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Protodehalogenation (Product is Ethyl 8-nonenoate)Hydride source in system or slow transmetalation.Use strictly anhydrous solvents (Negishi). Increase catalyst loading. Switch to Pd(dppf) to increase bite angle.
Homocoupling (Dimerization of boronic acid)Oxygen presence.Degas solvents using freeze-pump-thaw cycling (3 cycles).
Ester Hydrolysis Base too strong or temp too high in Suzuki.Switch from

to milder

or

. Reduce water ratio in solvent.
Isomerization (Double bond migration)Pd-hydride species formation.Avoid prolonged heating. Use "ligand-free" conditions or bulky phosphines (e.g., SPhos).

Workflow Visualization

ExperimentalWorkflow Start Start: This compound Selection Select Coupling Partner Start->Selection PathSuzuki Aryl/Vinyl Boronic Acid (Suzuki) Selection->PathSuzuki PathNegishi Alkyl Zinc Reagent (Negishi) Selection->PathNegishi CondSuzuki Pd(dppf)Cl2, Cs2CO3 80°C, Dioxane/H2O PathSuzuki->CondSuzuki CondNegishi Pd(PPh3)4 RT, Anhydrous THF PathNegishi->CondNegishi Workup Quench & Extraction (EtOAc/Brine) CondSuzuki->Workup CondNegishi->Workup Purify Column Chromatography (SiO2) Workup->Purify Final Functionalized Ethyl Nonenoate Purify->Final

Figure 2: Decision matrix for selecting the appropriate coupling protocol based on the desired functionalization.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Negishi, E. (1982). Palladium- or Nickel-Catalyzed Cross Coupling. A New Selective Method for Carbon-Carbon Bond Formation. Accounts of Chemical Research, 15(11), 340–348. Link

  • Littke, A. F., & Fu, G. C. (2002).[3] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Standley, E. A., & Jamison, T. F. (2013). Simplification of the Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Sulfamates. Journal of the American Chemical Society, 135(5), 1585–1592. (Contextual reference for ester tolerance in coupling). Link

Sources

Application Notes & Protocols: Strategic Derivatization of Ethyl 8-bromo-8-nonenoate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Bifunctional Linchpin

Ethyl 8-bromo-8-nonenoate is a highly versatile bifunctional molecule poised for a significant role in modern organic synthesis, particularly in the fields of pharmaceutical and materials science. Its structure is characterized by two key reactive centers: a terminal vinyl bromide and a terminal ethyl ester. The vinyl bromide moiety serves as a prime handle for a variety of powerful transition-metal-catalyzed cross-coupling reactions, enabling the strategic formation of carbon-carbon and carbon-heteroatom bonds. The ethyl ester provides a secondary site for modifications such as hydrolysis, amidation, or reduction.

This guide provides an in-depth exploration of the primary derivatization strategies for the vinyl bromide group of this compound. As a vinyl halide, this substrate is an excellent partner in cornerstone reactions of modern synthetic chemistry, including the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are prized for their reliability, functional group tolerance, and the ability to construct complex molecular architectures from readily available precursors.[1][2][3]

The protocols detailed herein are designed to be self-validating, with explanations grounded in mechanistic principles to empower researchers to not only execute these transformations but also to troubleshoot and adapt them for specific synthetic targets.

Physicochemical and Safety Data

While extensive experimental data for this compound is not broadly published, its properties can be reliably estimated based on its structure. It is imperative to handle this and all related reagents in accordance with strict laboratory safety protocols.

PropertyEstimated Value / InformationSource / Comment
Molecular Formula C₁₁H₁₉BrO₂-
Molecular Weight 263.17 g/mol -
Appearance Expected to be a colorless to pale yellow liquidBased on similar long-chain esters.
Boiling Point > 200 °C (estimated)High boiling point expected due to size and polarity.
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF). Insoluble in water.General property of non-polar organic molecules.
Primary Hazards Irritant. Potential Lachrymator.Vinyl halides should be handled with care.[4]
Safety Precautions Handle in a chemical fume hood. Wear appropriate PPE: safety goggles, lab coat, and chemical-resistant gloves. Avoid inhalation, ingestion, and skin contact.Standard practice for halogenated organic compounds.[5]

Core Application I: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of biaryl and vinyl-aryl structures, owing to the mild reaction conditions and the commercial availability of a vast library of boronic acids and their derivatives.[6][7] For this compound, this reaction facilitates the coupling with an aryl or vinyl boronic acid, creating a conjugated system appended to the C9 aliphatic chain.

Mechanistic Rationale: The catalytic cycle, typically employing a Palladium(0) species, involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the vinyl bromide.[8]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The newly coupled product is expelled from the palladium complex, regenerating the active Pd(0) catalyst.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the synthesis of Ethyl 8-phenyl-8-nonenoate.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic Acid (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 eq, 8 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane

  • Water, deionized and degassed

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Experimental Workflow Diagram:

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Product Characterization A Charge Schlenk flask with: - this compound (1.0 eq) - Phenylboronic Acid (1.2 eq) - K₂CO₃ (3.0 eq) B Add Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%) A->B C Evacuate and backfill with Argon (3x) D Add degassed Dioxane and Water (e.g., 4:1 v/v) via syringe C->D E Heat mixture to 80-90 °C with vigorous stirring D->E F Monitor reaction progress by TLC or GC-MS E->F G Cool to RT, add water, and extract with Ethyl Acetate (3x) F->G H Combine organic layers, wash with brine, dry over Na₂SO₄ G->H I Filter and concentrate under reduced pressure H->I J Purify crude product via flash column chromatography I->J K Obtain ¹H NMR, ¹³C NMR, and HRMS data J->K L Calculate yield of Ethyl 8-phenyl-8-nonenoate K->L

Caption: Suzuki-Miyaura Coupling Workflow.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and anhydrous potassium carbonate.

  • Catalyst Addition: Add the palladium acetate and triphenylphosphine. The use of a phosphine ligand stabilizes the palladium catalyst and facilitates the reaction.[9]

  • Degassing: Seal the flask and cycle between vacuum and argon backfill three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and water (a typical ratio is 4:1 to 5:1 v/v) via a syringe. The water is crucial for the transmetalation step.

  • Reaction: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with deionized water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic extracts, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure product.

Core Application II: Heck Reaction for Alkene-Arene/Alkene Coupling

The Heck reaction provides a powerful method for the arylation or vinylation of alkenes.[10] In the context of this compound, the vinyl bromide itself acts as the electrophile, coupling with another alkene to form a diene. This transformation is highly valuable for synthesizing conjugated systems used in polymers and complex natural products.

Mechanistic Rationale: The generally accepted mechanism involves:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of the vinyl bromide.

  • Migratory Insertion: The alkene partner coordinates to the palladium complex and then inserts into the palladium-carbon bond.

  • Syn β-Hydride Elimination: A β-hydride is eliminated to form the new double bond of the product.

  • Reductive Elimination: This step releases HX and regenerates the Pd(0) catalyst. A base is required to neutralize the acid produced.[2]

Protocol 2: Palladium-Catalyzed Heck Coupling with Styrene

This protocol describes the synthesis of Ethyl 8-styryl-8-nonenoate, a conjugated diene.

Materials:

  • This compound (1.0 eq)

  • Styrene (1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.03 eq, 3 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.06 eq, 6 mol%)

  • Triethylamine (Et₃N) (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Standard glassware for inert atmosphere reactions

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Final Product Analysis A To a Schlenk tube add: - Pd(OAc)₂ (3 mol%) - P(o-tol)₃ (6 mol%) B Add this compound (1.0 eq), Styrene (1.5 eq), Et₃N (2.0 eq), and anhydrous Acetonitrile A->B C Seal tube and degas with Argon B->C D Heat mixture to 80 °C in an oil bath C->D E Stir vigorously for 12-24 hours D->E F Monitor by GC-MS until starting material is consumed E->F G Cool to RT, filter off triethylammonium salts F->G H Rinse filter cake with fresh acetonitrile G->H I Concentrate the filtrate in vacuo H->I J Purify crude residue by column chromatography (Silica gel) I->J K Characterize product by ¹H NMR, ¹³C NMR, IR, and HRMS J->K

Caption: Heck Reaction Workflow.

Step-by-Step Procedure:

  • Catalyst Preparation: In a sealable reaction tube, add palladium acetate and tri(o-tolyl)phosphine. The bulkier phosphine ligand is often beneficial in Heck reactions.

  • Reagent Addition: To the tube, add this compound, styrene, anhydrous acetonitrile, and triethylamine. The triethylamine acts as the base to neutralize the HBr formed during the catalytic cycle.

  • Degassing: Seal the tube and briefly bubble argon through the solution for 10-15 minutes.

  • Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir.

  • Monitoring: The reaction progress can be followed by GC-MS. These reactions may require longer times, often 12-24 hours.

  • Workup: After cooling to room temperature, a precipitate of triethylammonium bromide will have formed. Filter the reaction mixture through a pad of Celite, rinsing with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue is then purified by flash column chromatography to isolate the diene product.

Core Application III: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for coupling terminal alkynes with vinyl or aryl halides.[11][12] This reaction requires both palladium and copper(I) co-catalysis and is essential for creating enyne motifs, which are precursors to many complex cyclic and acyclic systems.

Mechanistic Rationale: The reaction proceeds via two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki and Heck reactions, it begins with the oxidative addition of Pd(0) to the vinyl bromide.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-halide complex.

  • Reductive Elimination: The final step from the palladium center yields the coupled enyne product and regenerates the Pd(0) catalyst.

Protocol 3: Pd/Cu-Catalyzed Sonogashira Coupling with Phenylacetylene

This protocol outlines the synthesis of Ethyl 8-phenylethynyl-8-nonenoate.

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.015 eq, 1.5 mol%)

  • Copper(I) Iodide (CuI) (0.03 eq, 3 mol%)

  • Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions

Experimental Workflow Diagram:

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reagent Addition and Reaction cluster_workup Workup and Purification cluster_analysis Product Characterization A Charge a Schlenk flask with: - PdCl₂(PPh₃)₂ (1.5 mol%) - CuI (3 mol%) B Evacuate and backfill with Argon (3x) A->B C Add anhydrous THF and DIPA (e.g., 2:1 v/v) B->C D Add this compound (1.0 eq) via syringe C->D E Add Phenylacetylene (1.1 eq) dropwise D->E F Stir at room temperature E->F G Monitor by TLC for consumption of starting materials F->G H Quench with saturated aq. NH₄Cl G->H I Extract with Diethyl Ether (3x) H->I J Combine organic layers, wash with brine, dry over MgSO₄ I->J K Concentrate and purify by column chromatography J->K L Analyze via ¹H NMR, ¹³C NMR, and HRMS to confirm structure K->L

Caption: Sonogashira Coupling Workflow.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Add the PdCl₂(PPh₃)₂ and CuI catalysts to a flame-dried Schlenk flask. Seal and purge with argon.

  • Solvent/Base Addition: Add anhydrous THF and Diisopropylamine (DIPA). DIPA serves as both the base and a co-solvent.

  • Substrate Addition: Add the this compound to the stirring solution.

  • Alkyne Addition: Add phenylacetylene dropwise via syringe. An exotherm may be observed.

  • Reaction: Stir the reaction at room temperature. The reaction is often rapid, and completion can be observed within 1-6 hours by TLC.

  • Workup: Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution to complex with the copper catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography on silica gel.

Summary of Derivatization Strategies

ReactionCoupling PartnerKey ReagentsTypical ConditionsProduct Type
Suzuki-Miyaura Boronic Acid (Ar-B(OH)₂)Pd(OAc)₂, PPh₃, K₂CO₃80-90 °C, Dioxane/H₂OConjugated Alkene
Heck Alkene (e.g., Styrene)Pd(OAc)₂, P(o-tol)₃, Et₃N80 °C, AcetonitrileConjugated Diene
Sonogashira Terminal Alkyne (Ar-C≡CH)PdCl₂(PPh₃)₂, CuI, DIPARoom Temp, THF/DIPAConjugated Enyne

References

  • Ningbo Inno Pharmchem Co., Ltd. Exploring the Feasibility of Ethyl 8-bromooctanoate: A Comprehensive Study on Manufacturing and Market Analysis. Available at: [Link]

  • Chemsrc. Ethyl 8-bromooctanoate. Available at: [Link]

  • ChemBK. Ethyl 8-bromoocatanoate. Available at: [Link]

  • PubChem. Ethyl 8-bromooctanoate. Available at: [Link]

  • Google Patents. CN113087623A - Synthesis method of 8-bromoethyl octanoate.
  • Organic Chemistry Portal. Vinyl bromide synthesis by bromination or substitution. Available at: [Link]

  • National Institutes of Health. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Available at: [Link]

  • ResearchGate. Nucleophilic Substitution Reactions at Vinylic Carbons. Available at: [Link]

  • Chemistry LibreTexts. Heck Reaction. Available at: [Link]

  • The University of Liverpool Repository. Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Available at: [Link]

  • MDPI. Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. Available at: [Link]

  • CHEMISTRY FOR NEET (Quora). Why do vinyl and aryl halides not undergo nucleophilic substitution via the SN2 mechanism?. Available at: [Link]

  • ResearchGate. Heck Reaction—State of the Art. Available at: [Link]

  • YouTube. Aryl Halides and Vinylic Halides - SN1 and SN2 Reactions. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Journal of the American Chemical Society. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Available at: [Link]

  • ResearchGate. Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. Available at: [Link]

  • Express Polymer Letters. Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles. Available at: [Link]

  • National Institutes of Health. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Available at: [Link]

  • ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Available at: [Link]

Sources

Application Note: Chemoselective Reduction of Ethyl 8-bromo-8-nonenoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the chemoselective reduction of the ester functionality in Ethyl 8-bromo-8-nonenoate to yield 8-bromo-8-nonen-1-ol. The primary challenge in this transformation is the preservation of the vinyl bromide moiety, which is susceptible to reduction or elimination under harsh conditions. We present two primary protocols utilizing Diisobutylaluminum hydride (DIBAL-H) and Lithium Aluminum Hydride (LAH), respectively. The causality behind reagent selection, mechanistic pathways, and procedural steps are thoroughly discussed to provide researchers, scientists, and drug development professionals with a robust and reproducible methodology. This guide emphasizes safety, reaction monitoring, and product characterization to ensure experimental success and integrity.

The Synthetic Challenge: Achieving Chemoselectivity

This compound is a bifunctional molecule containing both an ethyl ester and a vinyl bromide. The selective reduction of the ester to a primary alcohol without altering the vinyl bromide presents a significant synthetic challenge. Vinyl halides are generally less reactive than their alkyl halide counterparts; however, potent hydride reagents can potentially interact with the carbon-bromine bond or the alkene. Therefore, the choice of reducing agent and reaction conditions is critical to prevent unwanted side reactions such as hydrodebromination or saturation of the double bond. A successful protocol must precisely target the electrophilic carbonyl carbon of the ester while leaving the C(sp²)-Br bond intact.

Rationale for Reagent Selection: A Comparative Analysis

The efficacy of a reduction is contingent on the reactivity of the hydride reagent. For this specific transformation, several common reagents are considered, each with distinct advantages and disadvantages.

  • Lithium Aluminum Hydride (LiAlH₄ or LAH) : As a powerful and non-selective hydride-transfer reagent, LAH readily reduces esters to primary alcohols.[1][2] The mechanism involves two successive additions of a hydride ion.[3][4] The first addition forms a tetrahedral intermediate, which then collapses to release an ethoxide leaving group, forming an intermediate aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to the alcohol.[3][4] While highly effective for ester reduction, its high reactivity poses a risk to the vinyl bromide moiety.

  • Diisobutylaluminum Hydride (DIBAL-H) : DIBAL-H is a powerful but sterically hindered reducing agent, which imparts greater selectivity compared to LAH.[2] A key advantage is its ability to reduce esters to aldehydes at low temperatures (e.g., -78 °C) by forming a stable tetrahedral intermediate that does not collapse until aqueous workup.[5] When the reaction is allowed to warm or when excess DIBAL-H is used, the ester is fully reduced to the primary alcohol.[6] Its relative inertness towards alkyl and vinyl halides makes it an ideal candidate for this chemoselective reduction.[7]

  • Sodium Borohydride (NaBH₄) : NaBH₄ is a much milder reducing agent and is generally incapable of reducing esters under standard conditions.[8] While methods exist that use additives or high temperatures to facilitate ester reduction with NaBH₄, these conditions may not be suitable and often result in slow or incomplete reactions.[9]

Based on this analysis, DIBAL-H emerges as the reagent of choice for its balance of reactivity and selectivity. LAH is presented as a viable, though less selective, alternative.

Table 1: Comparison of Hydride Reducing Agents
ReagentFormulaRelative StrengthSelectivityRecommended ConditionsAdvantagesDisadvantages
DIBAL-H (i-Bu)₂AlHStrongHigh-78 °C to RT, Aprotic Solvent (Toluene, DCM, THF)Excellent selectivity, soluble in hydrocarbons.[2]Pyrophoric, requires strict anhydrous conditions.
LAH LiAlH₄Very StrongLow0 °C to Reflux, Ethereal Solvent (THF, Et₂O)High reactivity, rapid reduction.[2]Reacts violently with water[4], less selective.
NaBH₄ NaBH₄MildHighGenerally unreactive with esters.Easy to handle, stable in air.Requires harsh conditions or additives for ester reduction.[9]

Experimental Protocols

Safety Precaution: All hydride reductions are highly exothermic and react violently with protic solvents like water and alcohols. These experiments must be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.

Protocol 1: Chemoselective Reduction with DIBAL-H (Recommended)

This protocol is designed for the high-yield, selective conversion of this compound to 8-bromo-8-nonen-1-ol.

Workflow Diagram: DIBAL-H Reduction

DIBALH_Workflow sub Substrate Prep react Reaction (-78 °C) sub->react Add DIBAL-H (1.0 M) dropwise in Toluene quench Quenching (0 °C) react->quench Add MeOH, then sat. Rochelle's Salt workup Aqueous Workup quench->workup Extract with EtOAc purify Purification workup->purify Column Chromatography char Characterization purify->char NMR, IR, MS

Caption: Experimental workflow for the DIBAL-H reduction.

Materials and Reagents:

  • This compound

  • DIBAL-H (1.0 M solution in toluene)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Methanol (MeOH)

  • Saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for chromatography)

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 18.0 mmol).

  • Dissolution: Dissolve the substrate in 80 mL of anhydrous DCM under a nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H: Slowly add DIBAL-H (1.0 M in toluene, 45.0 mL, 45.0 mmol, 2.5 equiv) dropwise via a syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2 hours. Monitor the reaction progress by TLC (e.g., 20% EtOAc in hexanes). The disappearance of the starting material spot and the appearance of a more polar product spot indicates reaction completion.

  • Quenching: While maintaining the temperature at -78 °C, slowly quench the reaction by the dropwise addition of 15 mL of methanol. After gas evolution ceases, remove the cooling bath and allow the mixture to warm to 0 °C.

  • Workup: Add 100 mL of a saturated aqueous solution of Rochelle's salt and stir vigorously at room temperature for 1-2 hours, or until the two layers become clear.[7][10]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with Ethyl Acetate (2 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) to afford the pure 8-bromo-8-nonen-1-ol.

Protocol 2: Reduction with LAH (Alternative Method)

This protocol is a more aggressive alternative. Careful attention to the quenching procedure is crucial for safety and ease of workup.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried 250 mL three-neck flask equipped with a stir bar, reflux condenser, and nitrogen inlet, add LAH powder (e.g., 1.02 g, 27.0 mmol, 1.5 equiv) and 50 mL of anhydrous THF.

  • Cooling: Cool the LAH suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve this compound (5.0 g, 18.0 mmol) in 30 mL of anhydrous THF and add it dropwise to the LAH suspension over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour. Monitor by TLC.

  • Quenching (Fieser Workup): Cool the reaction back to 0 °C. Cautiously and slowly perform the Fieser workup by adding the following reagents dropwise in sequence:[4][11][12]

    • 1.0 mL of water

    • 1.0 mL of 15% aqueous NaOH

    • 3.0 mL of water

  • Filtration: A granular white precipitate of aluminum salts should form. Stir the resulting slurry for 30 minutes, then add a small amount of anhydrous MgSO₄ to ensure all water is sequestered. Filter the solids through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure. Purify the crude alcohol via flash column chromatography as described in Protocol 1.

Mechanistic Insight: The Role of the Hydride Reagent

The reduction of an ester with a metal hydride like LAH or DIBAL-H proceeds via nucleophilic acyl substitution.

LAH_Mechanism Ester This compound (R-COOEt) Tetrahedral1 Tetrahedral Intermediate Ester->Tetrahedral1 1. Nucleophilic Attack Hydride1 H⁻ (from AlH₄⁻) Aldehyde Intermediate Aldehyde (R-CHO) Tetrahedral1->Aldehyde 2. Elimination of EtO⁻ Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide 3. Second Hydride Attack Hydride2 H⁻ (from AlH₄⁻) Alcohol 8-bromo-8-nonen-1-ol (R-CH₂OH) Alkoxide->Alcohol 4. Protonation Workup H₃O⁺ Workup

Sources

Application Notes and Protocols: Harnessing Ethyl 8-bromo-8-nonenoate for the Synthesis of Novel Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 8-bromo-8-nonenoate is a bifunctional synthetic building block of significant potential, featuring a terminal vinyl bromide and a long-chain ester. This unique combination of functional groups opens a vast landscape for the construction of complex molecular architectures. The vinyl bromide moiety is particularly amenable to a suite of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The ester group provides a handle for subsequent transformations, such as hydrolysis, reduction, or amidation. This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on detailed, field-proven protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Heck couplings. The causality behind experimental choices is elucidated to empower researchers in adapting and optimizing these methods for their specific synthetic targets.

Introduction: The Synthetic Versatility of this compound

This compound is a valuable intermediate for organic synthesis. Its structure is characterized by a nine-carbon chain with a terminal vinyl bromide at position 8 and an ethyl ester at the terminus. The vinyl bromide group is a key reactive center, participating readily in a variety of transition-metal-catalyzed cross-coupling reactions. Unlike their saturated alkyl halide counterparts, vinyl halides are generally unreactive towards traditional S(_N)2 nucleophilic substitution but are excellent partners in reactions that proceed via oxidative addition to a low-valent metal center. This allows for the precise and predictable formation of new bonds at an sp


-hybridized carbon.

The long aliphatic chain provides hydrophobicity, while the terminal ester group can be readily modified, making this molecule an attractive starting material for the synthesis of complex lipids, signaling molecules, and monomers for specialty polymers. This document serves as a practical guide for researchers, providing detailed protocols for the derivatization of this compound.

Core Transformations and Mechanistic Considerations

The reactivity of the vinyl bromide in this compound is dominated by its participation in palladium-catalyzed cross-coupling reactions. These reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling reactions with organometallic reagents), and reductive elimination.

start This compound + Pd(0) Catalyst oxidative_addition Oxidative Addition start->oxidative_addition pd_intermediate Vinyl-Pd(II)-Br Intermediate oxidative_addition->pd_intermediate transmetalation Transmetalation (e.g., with R-B(OH)2) pd_intermediate->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination product Coupled Product + Pd(0) Catalyst (regenerated) reductive_elimination->product product->start Catalytic Cycle Regenerates Pd(0)

Caption: General Catalytic Cycle for Cross-Coupling Reactions.

Suzuki-Miyaura Coupling: Formation of C(sp )-C(sp ) and C(sp )-C(sp ) Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[1] For substrates like this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups.

Causality of Protocol Choices:

  • Catalyst: A palladium(0) source is essential. While Pd(PPh(_3))(_4) can be used directly, a combination of a Pd(II) precursor like Pd(OAc)(_2) with phosphine ligands is often more versatile and allows for greater control over reactivity.

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh(_3)) or more electron-rich and bulky ligands like tricyclohexylphosphine (PCy(_3)), are crucial for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps.[2]

  • Base: A base is required to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[1] The choice of base (e.g., K(_2)CO(_3), K(_3)PO(_4)) can significantly impact the reaction rate and yield, and should be chosen based on the stability of the substrates and the nature of the boronic acid.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)(_2), 0.02 equivalents)

  • Triphenylphosphine (PPh(_3), 0.08 equivalents)

  • Potassium carbonate (K(_2)CO(_3), 2.0 equivalents)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)(_2) (0.02 equivalents), PPh(_3) (0.08 equivalents), and K(_2)CO(_3) (2.0 equivalents).

  • Add a 4:1 mixture of toluene and deionized water to the flask. The reaction mixture should be approximately 0.1 M in the limiting reagent.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and add deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO(_4).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

EntryBoronic AcidProductTypical Yield (%)
1Phenylboronic acidEthyl 8-phenyl-8-nonenoate85-95
24-Methoxyphenylboronic acidEthyl 8-(4-methoxyphenyl)-8-nonenoate80-90
32-Thienylboronic acidEthyl 8-(2-thienyl)-8-nonenoate75-85
Sonogashira Coupling: Synthesis of Conjugated Enynes

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction is particularly valuable for the synthesis of conjugated enynes, which are important structural motifs in natural products, pharmaceuticals, and organic materials.[5]

Causality of Protocol Choices:

  • Dual Catalysis: The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[6] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step.

  • Ligands: Phosphine ligands are essential for the palladium catalyst's stability and reactivity.

  • Base: An amine base, such as triethylamine (Et(_3)N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Copper-Free Protocols: In some cases, particularly in the synthesis of active pharmaceutical ingredients, copper-free Sonogashira couplings are preferred to avoid potential contamination of the final product with copper residues.[6] These protocols often require specialized ligands and conditions.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl(_2)(PPh(_3))(_2), 0.03 equivalents)

  • Copper(I) iodide (CuI, 0.05 equivalents)

  • Triphenylphosphine (PPh(_3), 0.06 equivalents)

  • Triethylamine (Et(_3)N)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH(_4)Cl)

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), PdCl(_2)(PPh(_3))(_2) (0.03 equivalents), CuI (0.05 equivalents), and PPh(_3) (0.06 equivalents).

  • Add anhydrous THF, followed by triethylamine. The reaction mixture should be approximately 0.2 M in the limiting reagent.

  • Add the terminal alkyne (1.5 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH(_4)Cl.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na(_2)SO(_4).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryAlkyneProductTypical Yield (%)
1PhenylacetyleneEthyl 10-phenyl-8-decen-9-ynoate80-90
21-HexyneEthyl 8-tetradecen-9-ynoate75-85
3TrimethylsilylacetyleneEthyl 11-(trimethylsilyl)-8-undecen-9-ynoate85-95
Heck Reaction: Vinylation of Alkenes

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[7] It is a powerful tool for the synthesis of substituted alkenes. In the context of this compound, the Heck reaction allows for the extension of the carbon chain and the introduction of new functional groups.

Causality of Protocol Choices:

  • Catalyst and Ligands: Similar to other palladium-catalyzed reactions, a Pd(0) source and stabilizing ligands are required. The choice of ligand can influence the regioselectivity of the reaction.

  • Base: A base is needed to regenerate the Pd(0) catalyst in the final step of the catalytic cycle. Inorganic bases like K(_2)CO(_3) or organic bases like Et(_3)N are commonly used.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are typically employed.

Materials:

  • This compound

  • Alkene (e.g., styrene, 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)(_2), 0.05 equivalents)

  • Tri(o-tolyl)phosphine (P(o-tol)(_3), 0.1 equivalents)

  • Triethylamine (Et(_3)N, 2.0 equivalents)

  • Anhydrous dimethylformamide (DMF)

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)(_2) (0.05 equivalents) and P(o-tol)(_3) (0.1 equivalents) in anhydrous DMF.

  • Add this compound (1.0 equivalent), the alkene (1.5 equivalents), and Et(_3)N (2.0 equivalents).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na(_2)SO(_4).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryAlkeneProductTypical Yield (%)
1StyreneEthyl 8-(2-phenylethenyl)-8-nonenoate70-80
2n-Butyl acrylateEthyl 8-(2-(butoxycarbonyl)ethenyl)-8-nonenoate65-75

Experimental Workflows

start This compound suzuki Suzuki Coupling (Arylboronic Acid, Pd(OAc)2, PPh3, K2CO3) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne, PdCl2(PPh3)2, CuI, Et3N) start->sonogashira heck Heck Reaction (Alkene, Pd(OAc)2, P(o-tol)3, Et3N) start->heck product_suzuki Ethyl 8-aryl-8-nonenoate suzuki->product_suzuki product_sonogashira Conjugated Enyne Ester sonogashira->product_sonogashira product_heck Substituted Diene Ester heck->product_heck

Caption: Synthetic pathways from this compound.

Safety and Handling

This compound is expected to be an irritant.[8] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Palladium catalysts and phosphine ligands can be toxic and should be handled with care. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a diverse range of organic compounds. The protocols detailed in this guide for Suzuki-Miyaura, Sonogashira, and Heck couplings provide a solid foundation for researchers to explore the synthetic potential of this molecule. The ability to selectively functionalize the vinyl bromide moiety allows for the construction of complex molecular architectures with applications in materials science, drug discovery, and beyond.

References

  • Ethyl 8-Bromooctanoate: A Versatile Intermediate for Chemical Innovation. (2026, January 23). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Unlocking Chemical Potential: The Synthesis and Applications of Ethyl 8-Bromooctanoate. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository. Retrieved from [Link]

  • Heck Reaction. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis method of 8-bromoethyl octanoate. Google Patents.
  • Ethyl 8-bromooctanoate | C10H19BrO2. PubChem. Retrieved from [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Highly Enantioselective [2+2]-Cycloaddition Reactions Catalyzed by a Chiral Aluminum Bromide Complex. Journal of the American Chemical Society. Retrieved from [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • The Stille Reaction. Chem 115 Myers. Retrieved from [Link]

  • Research Advances in the Synthetic Methods of Vinyl Bromides. ResearchGate. Retrieved from [Link]

  • Stille Coupling. OpenOChem Learn. Retrieved from [Link]

  • Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. PMC - NIH. Retrieved from [Link]

  • Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society. Retrieved from [Link]

  • Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. MDPI. Retrieved from [Link]

  • Vinyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. Retrieved from [Link]

  • 1.2: Cycloaddition Reactions. (2023, August 1). Chemistry LibreTexts. Retrieved from [Link]

  • B-Alkyl Suzuki Couplings. Macmillan Group. Retrieved from [Link]

  • Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling). The Journal of Organic Chemistry. Retrieved from [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PubMed Central. Retrieved from [Link]

  • Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. PMC - NIH. Retrieved from [Link]

  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. ResearchGate. Retrieved from [Link]

  • Introduction to Cycloaddition Reactions. YouTube. Retrieved from [Link]

  • The Mechanisms of the Stille Reaction. University of Windsor. Retrieved from [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Catalyst Selection for Cross-Coupling with Ethyl 8-bromo-8-nonenoate

[1]

Substrate Profile & Reactivity Analysis[1][2]

Before selecting a catalyst, it is critical to define the specific reactivity profile of Ethyl 8-bromo-8-nonenoate .[1] Unlike its saturated counterpart (ethyl 8-bromooctanoate), this molecule contains a geminal vinyl bromide moiety.[1]

  • Structure: EtOOC-(CH2)6-C(Br)=CH2[1]

  • Classification: 2-substituted-1-bromo-1-alkene (Gem-disubstituted vinyl halide).[1]

  • Reactivity Tier: High (Vinyl-Br > Aryl-Br > Alkyl-Br).[1]

  • Steric Environment: Moderate hindrance at the

    
    -position due to the alkyl chain.
    
  • Key Challenges:

    • Protodebromination: Side reaction leading to the terminal alkene (EtOOC-(CH2)6-CH=CH2).[1][2]

    • Homocoupling: Formation of 1,3-dienes via Ullmann-type coupling.[1][2]

    • Ester Hydrolysis: Sensitivity of the remote ester group to strong aqueous bases used in Suzuki coupling.[2]

Catalyst Selection Decision Tree

The following workflow illustrates the logical path for selecting the optimal catalytic system based on your coupling partner and reaction constraints.

CatalystSelectionStartStart: this compoundCouplingTypeIdentify Coupling PartnerStart->CouplingTypeSuzukiBoronic Acid/Ester(Suzuki-Miyaura)CouplingType->SuzukiR-B(OH)2NegishiOrganozinc(Negishi)CouplingType->NegishiR-ZnXSonogashiraTerminal Alkyne(Sonogashira)CouplingType->SonogashiraR-C≡CHBaseSensIs Ester Hydrolysisa Concern?Suzuki->BaseSensNegishi_CatPd(PPh3)4 orPEPPSI-IPrNegishi->Negishi_CatHigh Reactivity ReqdSono_TypeHomocoupling Risk?Sonogashira->Sono_TypeSuzuki_StdPd(dppf)Cl2 · DCMK3PO4 (aq)/DioxaneBaseSens->Suzuki_StdNo (Mild Base OK)Suzuki_AdvPd2(dba)3 + SPhosAnhydrous K3PO4BaseSens->Suzuki_AdvYes (Strictly Anhydrous)Sono_StdPd(PPh3)2Cl2 + CuIEt3NSono_Type->Sono_StdStandardSono_CuFreePd(OAc)2 + XPhosCs2CO3 (Cu-Free)Sono_Type->Sono_CuFreeHigh Risk

Figure 1: Decision matrix for catalyst and condition selection based on coupling partner and substrate sensitivity.

Protocol & Troubleshooting Guides

A. Suzuki-Miyaura Coupling (Aryl/Vinyl Boronates)

Best for: Robust synthesis of 1,1-disubstituted alkenes.[1][2] The Challenge: The geminal substitution pattern requires an electron-rich, sterically accessible catalyst to facilitate oxidative addition.[1]

Recommended Protocol:

Component Reagent Function/Rationale
Catalyst Pd(dppf)Cl₂ · CH₂Cl₂ (3-5 mol%) Large bite angle ligand (dppf) stabilizes Pd(0) and promotes reductive elimination in hindered systems [1].[1][2]
Alternative Pd₂(dba)₃ + SPhos (1:2 ratio) SPhos is excellent for sterically demanding vinyl halides.[2]
Base K₃PO₄ (2.0 equiv) Milder than carbonates/hydroxides; minimizes ester hydrolysis.[1][2]
Solvent 1,4-Dioxane / Water (9:[1]1) Dioxane ensures solubility; trace water is essential for the transmetalation step.[2]

| Temp | 60–80 °C | Vinyl bromides are reactive; avoid overheating to prevent polymerization.[1][2] |

Troubleshooting Q&A:

  • Q: My ester is hydrolyzing to the acid (Ethyl 8-bromo... -> 8-bromo... acid). [1][3][4]

    • A: Switch to anhydrous conditions . Use Cs2CO3 or K3PO4 (finely ground, oven-dried) in pure DMF or Toluene at 80°C. The "anhydrous Suzuki" works well for vinyl halides.[1]

  • Q: Conversion is stalled at 50%.

    • A: This often indicates catalyst deactivation (Pd black formation).[2] Switch to Pd(Amphos)Cl₂ or add more ligand (SPhos). Ensure your solvent is degassed; oxygen kills the active catalytic species.[2]

B. Negishi Coupling (Organozinc Reagents)

Best for: Alkyl-alkyl couplings or base-sensitive substrates.[1][2] The Challenge: Organozinc reagents are moisture-sensitive, but the reaction is neutral and preserves the ester perfectly.

Recommended Protocol:

  • Preparation: Generate R-ZnX (or use commercial).[1][2]

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or PEPPSI-IPr (2 mol%).[1][2]

  • Solvent: THF (Anhydrous).[1][2]

  • Additive: LiCl (2.0 equiv) if using PEPPSI (accelerates transmetalation).[1][2]

Troubleshooting Q&A:

  • Q: I see the "reduced" product (Ethyl 8-nonenoate) instead of the coupled product.

    • A: This is protodebromination .[2] It occurs if moisture is present (proton source) or if the transmetalation is slow.[2]

    • Fix: Ensure strictly anhydrous conditions. Increase catalyst loading to speed up the coupling relative to the side reaction.[2] Use Pd(P(t-Bu)₃)₂ for faster oxidative addition [2].[1][2]

C. Sonogashira Coupling (Terminal Alkynes)

Best for: Creating conjugated enynes.[1][2] The Challenge: Homocoupling of the alkyne (Glaser coupling) competing with cross-coupling.[2]

Recommended Protocol:

Component Reagent Rationale
Catalyst Pd(PPh₃)₂Cl₂ (2-3 mol%) Standard, robust catalyst for vinyl halides.[1]
Co-Catalyst CuI (1-2 mol%) Essential for activating the alkyne.[1][2]
Base Et₃N or Diisopropylamine Acts as both base and solvent (or co-solvent).[1][2]

| Solvent | THF or DMF | DMF accelerates reaction but requires workup; THF is easier to handle.[2] |

Troubleshooting Q&A:

  • Q: The reaction turns black immediately and yields are low.

    • A: Copper acetylides can be unstable.[2] Degas the solvent thoroughly (sparge with Argon for 15 mins).[2] Oxygen promotes Cu-mediated homocoupling of the alkyne.[1][2]

  • Q: I am getting the alkyne dimer (R-C≡C-C≡C-R) instead of the product.

    • A: This is the Glaser product.[2]

    • Fix: Switch to a Copper-Free protocol. Use Pd(OAc)₂ + XPhos with Cs₂CO₃ in Acetonitrile [3].[2] This eliminates the copper cycle responsible for dimerization.[2]

Mechanistic Troubleshooting: The "Protodebromination" Trap

One of the most common failure modes with 2-bromo-1-alkenes is the loss of the bromine atom without coupling.[1]

ProtodebrominationSubstrateSubstrate:R-C(Br)=CH2OxAddOxidative AdditionLnP(Br)(Vinyl)Substrate->OxAddProductCoupled ProductR-C(R')=CH2OxAdd->ProductFast TransmetalationSideProdReduced Side ProductR-CH=CH2OxAdd->SideProdSlow Transmetalation +Trace H2O/AlcoholnoteNote: Gem-vinyl bromides cannot undergobeta-hydride elimination directly.Reduction comes from external proton sources.OxAdd->notePath_SuccessTransmetalation(+ R'-M)Path_FailBeta-Hydride Elimination?(Not possible on C1)Path_RedReduction Source(H-M or Solvent)

Figure 2: Pathway analysis for the formation of reduced side products.[1]

Key Insight: Since the bromine is on a carbon with no beta-hydrogens (relative to the Pd-C bond in the insertion direction relevant for elimination), the "reduction" is usually not beta-hydride elimination.[1] It is typically protonolysis of the Pd-C bond by moisture or solvent impurities.[1][2] Strictly anhydrous solvents are the cure.

References

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] Link

  • Krasovskiy, A., & Lipshutz, B. H. (2011).[1][2][5] Ligand Effects on Negishi Couplings of Alkenyl Halides.[2][5][6] Organic Letters, 13(15), 3818–3821.[1][2] Link

  • Gelderblom, P., et al. (2021).[1][2][7] Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11, 10575.[1][2] Link

  • Littke, A. F., & Fu, G. C. (2001).[1][2] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] Link

For further assistance, please contact the Synthesis Support Team with your specific batch number and observed LCMS data.

Preventing polymerization of Ethyl 8-bromo-8-nonenoate during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ethyl 8-bromo-8-nonenoate. This document provides in-depth guidance, troubleshooting, and best practices to ensure the long-term stability of this valuable reagent. As researchers and drug development professionals, maintaining the purity and reactivity of your starting materials is paramount. This compound, with its terminal vinyl bromide group, is susceptible to spontaneous radical polymerization, which can compromise your experiments. This guide is designed to help you understand the underlying chemistry and implement field-proven protocols to prevent this unwanted reactivity.

Part 1: Fundamentals - Why Does this compound Polymerize?

Before addressing prevention, it's crucial to understand the mechanism of degradation. The terminal double bond in this compound makes it a monomer that can undergo rapid, and often spontaneous, free-radical polymerization. This process is typically initiated by trace impurities, light, or heat.

Question: What is the chemical process that leads to polymerization?

Answer: The polymerization is a classic free-radical chain reaction consisting of three main stages:

  • Initiation: A free radical (R•) is generated from an initiator, which can be an impurity, or formed by exposure to heat or UV light. This radical attacks the double bond of a monomer molecule, creating a new, larger radical.

  • Propagation: The newly formed radical reacts with subsequent monomer molecules, rapidly extending the polymer chain. This is a highly exothermic and self-catalyzing process.

  • Termination: The reaction stops when two growing radical chains combine or are neutralized by a radical scavenger, also known as an inhibitor.

Without an inhibitor, stray radicals can initiate a chain reaction that converts the liquid monomer into a useless solid or viscous gel.

Part 2: Proactive Storage Protocol

Proper storage is the most critical factor in preventing polymerization. The goal is to create an environment that minimizes the formation of initiating radicals.

Question: What are the ideal storage conditions for this compound?

Answer: To maximize shelf-life and maintain purity, you must control the temperature, atmosphere, light exposure, and container material. We recommend the following conditions, summarized in the table below.

ParameterRecommendationRationale
Temperature 2-8°CReduces the kinetic rate of spontaneous radical formation and slows polymerization if initiated.
Inhibitor Butylated Hydroxytoluene (BHT), 50-200 ppmScavenges free radicals to terminate polymerization chains before they can propagate.[][2]
Atmosphere Headspace of air (Oxygen)Oxygen is required for phenolic inhibitors like BHT and MEHQ to function effectively.[3][4] Never store under an inert atmosphere like Nitrogen or Argon.
Light Amber glass or opaque containerPrevents photochemical initiation of free radicals by blocking UV light.
Container Original supplier bottle (typically glass)Use glass or other chemically resistant containers like stainless steel or aluminum for bulk storage.[5] Avoid incompatible plastics.

Question: Why is an inhibitor necessary, and how does it work?

Answer: An inhibitor is a compound that acts as a radical scavenger to stop the polymerization chain reaction.[6][7] For monomers like this compound, a phenolic inhibitor such as Butylated Hydroxytoluene (BHT) is highly effective.

BHT works by donating a hydrogen atom from its phenolic hydroxyl group to a reactive growing polymer radical (P•).[[“]][[“]][10] This terminates the chain by creating a stable, non-reactive polymer molecule and a BHT radical. The BHT radical is highly stabilized by resonance and steric hindrance from the bulky tert-butyl groups, rendering it too unreactive to initiate a new polymer chain.[10]

Below is a diagram illustrating this critical chain-termination step.

G cluster_propagation Propagation Cycle (Uninhibited) cluster_inhibition Inhibition by BHT P_radical Growing Polymer Radical (P•) Monomer Monomer Molecule P_radical->Monomer + Monomer P_radical_inhibit Growing Polymer Radical (P•) Monomer->P_radical Chain Lengthens BHT BHT (ArOH) Terminated_Polymer Terminated Polymer (PH) BHT->Terminated_Polymer H• Donation BHT_Radical Stable BHT Radical (ArO•) P_radical_inhibit->BHT + BHT P_radical_inhibit->BHT_Radical Forms

Caption: Mechanism of polymerization inhibition by BHT.

Part 3: Troubleshooting and FAQs

Even with proper storage, issues can arise. This section addresses common observations and questions.

Question: I noticed the viscosity of my this compound has increased. What should I do?

Answer: An increase in viscosity is a primary indicator that oligomerization or polymerization has begun. We strongly advise against using the material for any reaction, as the presence of oligomers can significantly impact stoichiometry and reaction outcomes. The first step is to confirm polymerization.

Question: How can I test if my material has started to polymerize?

Answer: Several analytical techniques can confirm the presence of polymers or oligomers:

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is often the quickest method. In a pure monomer sample, the signals corresponding to the vinyl protons will be sharp. The presence of oligomers or polymers will cause significant broadening of all proton signals, particularly the backbone aliphatic signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can identify the monomer and potentially some volatile, low-molecular-weight oligomers.[11][12] A decrease in the purity percentage of the main monomer peak compared to a fresh sample is a strong indication of degradation.

  • Gel Permeation Chromatography (GPC): GPC is the most definitive method for characterizing the molecular weight distribution of polymers.[13] It can confirm the presence and size of any polymeric species.

The following workflow can help you decide on the appropriate course of action.

G start Suspected Polymerization (e.g., Increased Viscosity) check_nmr Run ¹H NMR Analysis start->check_nmr decision_nmr Are signals significantly broadened? check_nmr->decision_nmr check_gc Run GC-MS Analysis decision_nmr->check_gc No / Unsure action_discard Quarantine and dispose of material per safety guidelines. decision_nmr->action_discard Yes decision_gc Is monomer purity <95%? check_gc->decision_gc decision_gc->action_discard Yes action_use_caution Material may be usable. Consider re-purification or use in non-critical applications. decision_gc->action_use_caution No

Caption: Troubleshooting workflow for suspected polymerization.

Question: Can I use the material if only a small amount of polymer is present?

Answer: We do not recommend it. The polymerization process is exothermic and can accelerate unexpectedly, posing a safety risk. Furthermore, the presence of oligomers will introduce significant errors in molar calculations and may interfere with downstream purification.

Part 4: Advanced Procedures

Question: My application is sensitive to inhibitors. How do I remove BHT before my experiment?

Answer: For applications where the phenolic inhibitor may interfere, it can be removed immediately before use. Warning: Inhibitor-free monomers are extremely reactive and should be used immediately after purification. [14] Do not attempt to store inhibitor-free this compound.

Protocol: Inhibitor Removal via Basic Wash

This procedure removes phenolic inhibitors like BHT or MEHQ by converting them into their water-soluble sodium salts.[15][16]

Materials:

  • This compound containing inhibitor

  • Separatory funnel

  • 0.1 M Sodium Hydroxide (NaOH) solution, pre-chilled

  • Deionized water, pre-chilled

  • Saturated brine solution, pre-chilled

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Clean, dry flask for collection

Procedure:

  • Extraction: Place the monomer in a separatory funnel and add an equal volume of chilled 0.1 M NaOH solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes. Vent the funnel frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the inhibitor. Drain and discard the aqueous layer.

  • Repeat: Repeat the NaOH wash (steps 1-3) two more times, or until the aqueous layer is colorless.

  • Neutralization: Wash the monomer with an equal volume of chilled deionized water to remove any residual NaOH. Check the aqueous layer with pH paper to ensure it is neutral. Repeat if necessary.

  • Brine Wash: Wash the monomer with an equal volume of chilled saturated brine solution to remove the bulk of the dissolved water.

  • Drying: Drain the monomer into a clean, dry flask. Add anhydrous MgSO₄ (approx. 1-2 g per 10 mL of monomer), and swirl for 15 minutes.

  • Filtration & Use: Filter the monomer to remove the drying agent. The purified, inhibitor-free monomer must be used immediately.

References
  • Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action?
  • Das, S. (2023). Inhibition of Free Radical Polymerization: A Review. PMC NIH.
  • Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action?
  • BOC Sciences. (n.d.). Polymerization Inhibitors.
  • Google Patents. (n.d.). US6447649B1 - Polymerization inhibitor for vinyl-containing materials.
  • Gantrade. (n.d.). Key Facts about Acrylate Monomers.
  • Arkema. (n.d.). BUTYL ACRYLATE (BA).
  • Synthomer. (2020). METHYL ACRYLATE - STABILIZED.
  • Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action?
  • BenchChem. (n.d.). Strategies for removing polymerization inhibitors from m-PEG5-2-methylacrylate.
  • Petrochemicals Europe. (n.d.). EBAM Safe Handling and Storage of Acrylic Esters.
  • Office of Environment, Health & Safety. (n.d.). Safe Storage of Chemicals.
  • ResolveMass Laboratories. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers.
  • RQM+. (2014). The Basics of Polymer Analysis: Techniques & Solutions.
  • Wikipedia. (n.d.). Butylated hydroxytoluene.
  • CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin.
  • BASF. (2017). Methyl acrylate Technical Information.
  • ECSU. (n.d.). Chemical/Flammable Storage Management Program.
  • Measurlabs. (2024). Polymer Characterization Technique Overview.
  • Google Patents. (n.d.). US4144137A - Method for removal of polymerization inhibitor.
  • Wako Pure Chemical Industries. (n.d.). What is high performance polymerization inhibitor?
  • Fujisawa, S., et al. (2004). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. PubMed.
  • University of St Andrews. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories.
  • AZoM. (n.d.). A Guide to Polymer Analysis Techniques.
  • Liskon Biological. (2025). A Brief Discussion on Polymerization Inhibitors.
  • University of Bristol. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • Separation Science. (2025). Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories.
  • BenchChem. (n.d.). How to remove inhibitor from N-(2-Hydroxyethyl)acrylamide monomer before polymerization.
  • Chemistry For Everyone. (2025). How Do Polymerization Inhibitors Work?

Sources

Technical Support Center: Purification of Ethyl 8-bromo-8-nonenoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: TECH-SUP-889-VB Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Triage & Strategy

User: "I have synthesized Ethyl 8-bromo-8-nonenoate, but the purity is low. The NMR shows multiple vinylic protons, and the color is darkening. How do I fix this?"

Scientist's Analysis: this compound is a terminal vinyl bromide (CH2=C(Br)-(CH2)6-COOEt). Syntheses of this motif (typically via hydrobromination of the terminal alkyne) invariably produce three distinct impurity classes that require different separation physics.

Impurity Profile Identification
Impurity TypeChemical NatureDiagnostic Signal (1H NMR)Separation DifficultyRecommended Method
Regioisomer (A) cis/trans-9-bromo-8-nonenoate (Linear vinyl bromide)Doublet/Multiplet at

6.0–6.4 ppm
Extreme (Similar Polarity)Argentation Chromatography
Over-Bromination (B) 8,8-dibromononanoate or 8,9-dibromononanoateLoss of alkene signals; Upfield shift of

-protons
Moderate (Boiling Point shift)High-Vacuum Distillation
Precursor (C) Ethyl 8-nonynoate (Unreacted Alkyne)Triplet at

1.95 ppm (terminal alkyne H)
Low (Polarity difference)Standard Silica Flash
Degradation (D) Polymerized vinyl bromideBroadening of all peaks; Yellow/Brown gumN/AFiltration / Pre-column plug
Purification Decision Tree

Use this logic flow to determine your immediate next step.

PurificationLogic Start Crude Mixture Analysis CheckColor Is the oil Dark Brown/Black? Start->CheckColor CheckNMR Check 1H NMR (Vinyl Region) CheckColor->CheckNMR No (Yellow/Orange) Decision1 Polymerization/Degradation CheckColor->Decision1 Yes Decision2 Regioisomers Present? (Target: 2-bromo-1-alkene Impurity: 1-bromo-1-alkene) CheckNMR->Decision2 Multiple Vinyl Signals Decision3 Dibromides Present? CheckNMR->Decision3 No Vinyl Impurities Action1 Filtration through Celite + Radical Inhibitor (BHT) Decision1->Action1 Decision2->Decision3 No Action2 Argentation Chromatography (10% AgNO3 on Silica) Decision2->Action2 Yes (Critical Step) Action3 High Vacuum Distillation (<1 mmHg, T < 100°C) Decision3->Action3 Yes Action1->CheckNMR

Figure 1: Strategic workflow for purifying vinyl bromides. Note that color changes often indicate free radical polymerization, requiring immediate stabilization.

Troubleshooting Guides (Q&A)

Module A: The "Regioisomer" Crisis

Q: Standard silica chromatography isn't separating the 8-bromo target from the 9-bromo impurity. They co-elute. Why?

A: This is a classic problem in vinyl halide chemistry. Both the 8-bromo (geminal) and 9-bromo (vicinal/linear) isomers have nearly identical dipole moments and interaction strengths with standard silica hydroxyl groups. They are chemically "too similar" for standard adsorption chromatography.

The Fix: Argentation Chromatography (AgNO3-Impregnated Silica) You must modify the stationary phase to exploit the shape of the electron cloud rather than just polarity. Silver ions (


) form reversible 

-complexes with alkenes.
  • Mechanism: The steric bulk of the bromine atom at the 2-position (your target: 8-bromo-8-nonenoate) hinders complexation with silver more than the linear 1-bromo isomer.

  • Result: The target (8-bromo) binds weaker and elutes faster. The impurity (9-bromo) binds stronger and elutes slower.

Protocol: Preparation of 10% AgNO3 Silica

  • Dissolve 10g of Silver Nitrate (

    
    ) in 100mL of Acetonitrile (do not use water, it clumps silica; do not use methanol, it reacts with some esters).
    
  • Add 90g of Silica Gel (230-400 mesh).

  • Rotary evaporate the solvent in the dark (cover flask with foil) until a free-flowing powder remains.

  • Dry: Vacuum dry at 60°C for 2 hours. Do not overheat, or silver oxide (black) will form.

  • Run: Pack column in Hexane/Toluene. Elute with a gradient of Hexane

    
     5% EtOAc/Hexane.
    
Module B: Thermal Instability & Distillation

Q: I tried to distill the product, but it turned into a black tar in the pot. Is this compound heat sensitive?

A: Yes. Vinyl bromides are thermally sensitive and prone to two failure modes at high temperatures:

  • Dehydrobromination: Elimination of HBr to form the alkyne (reverting to starting material).

  • Radical Polymerization: The C-Br bond is weaker than a C-Cl bond; heat can generate radicals that initiate chain polymerization.

The Fix: High Vacuum + Radical Inhibition

  • Inhibitor: Add 500 ppm of BHT (Butylated hydroxytoluene) or Hydroquinone to the distillation pot before heating.

  • Vacuum: You generally need

    
     mmHg.
    
  • Temperature Limit: Keep the pot temperature below 110°C. If the boiling point at your vacuum level requires a higher pot temp, stop. Switch to column chromatography.

Estimated Physical Properties for Distillation:

Property Value (Est.) Notes
Boiling Point 95–105°C @ 0.5 mmHg Extrapolated from Ethyl 8-bromooctanoate (123°C @ 3mm)
Density 1.22 g/mL Denser than water

| Appearance | Clear to Pale Yellow Oil | Darkens upon oxidation/polymerization |

Module C: Storage & Shelf Life

Q: My purified product turned yellow after a week in the fridge. Can I still use it?

A: The yellow color indicates the formation of free bromine (


) or conjugated polyenes due to slow decomposition.
  • If light yellow: Filter through a small plug of basic alumina (removes HBr and peroxides) immediately before use. It is likely salvageable.

  • If dark brown/viscous: The compound has polymerized. Discard.

Storage Protocol:

  • Flush: Store under Argon (Ar), not Nitrogen (

    
     is lighter than air; Ar is heavier and blankets the oil better).
    
  • Stabilize: Store over activated Copper turnings (scavenges free radicals) or add BHT.

  • Light: Wrap vial in aluminum foil (photolytic cleavage of C-Br bond is rapid).

Detailed Experimental Protocols

Workflow: Separation of Regioisomers

This protocol assumes a crude mixture containing ~80% Target (8-bromo) and ~15% Impurity (9-bromo).

Step 1: Column Packing

  • Use a column diameter to length ratio of 1:20.

  • Stationary Phase: 10% w/w

    
     on Silica (prepared as above).[1]
    
  • Mobile Phase A: 100% Hexane (or Pentane).

  • Mobile Phase B: 5% Ethyl Acetate in Hexane.

Step 2: Elution Strategy

  • Load: Load crude oil as a concentrated solution in Toluene (Toluene helps solubilize the

    
    -complexes slightly).
    
  • Elute:

    • 0–5 CV (Column Volumes): 100% Hexane. (Removes non-polar alkanes/dibromides).

    • 5–15 CV: Gradient to 2% EtOAc. (Target 8-bromo-8-nonenoate elutes here ).

    • 15+ CV: Gradient to 5% EtOAc. (Impurity 9-bromo-8-nonenoate elutes here ).

Step 3: Post-Run Analysis

  • Check fractions by TLC.[2]

  • Stain: Use

    
     stain. The target (terminal vinyl bromide) usually stains rapidly brown.
    
  • Note: Do not use UV alone; the extinction coefficient of non-conjugated vinyl bromides is low.

ChromatographySetup cluster_0 Stationary Phase Interaction Target Target: 8-Bromo (Steric Bulk) Silver Ag+ Ion (Silica Surface) Target->Silver Weak Complex Impurity Impurity: 9-Bromo (Accessible Pi-cloud) Impurity->Silver Strong Complex

Figure 2: Mechanistic basis of separation. The 9-bromo isomer binds tighter to Silver, increasing its retention time.

References

  • Vinyl Bromide Synthesis & Isomerization: Negishi, E.; Van Horn, D. E.; King, A. O. "Stereoselective synthesis of alkenyl bromides via organoboranes." Journal of the American Chemical Society, 1978 , 100(7), 2254–2256. Link

  • Argentation Chromatography: Williams, C. M.; Mander, L. N. "Chromatography with Silver Nitrate."[1][2][3][4] Tetrahedron, 2001 , 57(3), 425–447. Link

  • General Properties of Ethyl 8-bromooctanoate (Analog): ChemicalBook/Sigma-Aldrich Data Sheets. Link

  • Purification of Fatty Acid Derivatives: Christie, W. W. "Silver ion chromatography of lipids." Lipid Technology, 1990 , 2, 14-15. Link

Sources

Technical Support Center: Characterization of Ethyl 8-bromo-8-nonenoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical resource for navigating the challenges associated with the characterization of Ethyl 8-bromo-8-nonenoate. This vinyl bromide is a potentially valuable building block in organic synthesis, but its unique structural features can present difficulties during synthesis, purification, and analysis. This document offers troubleshooting advice and frequently asked questions to ensure accurate and reliable characterization.

I. Synthesis and Purification Challenges

The successful characterization of this compound begins with a pure sample. The following section addresses common issues encountered during its synthesis and purification.

Frequently Asked Questions (FAQs): Synthesis

Q1: What is a reliable synthetic route to this compound, and what are the potential side products?

A plausible and common method for the synthesis of terminal vinyl bromides like this compound is the anti-Markovnikov hydrobromination of a terminal alkyne.[1] In this case, the starting material would be ethyl 8-nonynoate. The reaction is typically carried out using hydrogen bromide (HBr) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Potential Side Products:

  • Markovnikov Addition Product: The corresponding gem-dibromoalkane can form if the reaction conditions are not strictly controlled for radical addition.

  • Polymerization: Vinyl compounds are susceptible to polymerization, especially in the presence of radical initiators and heat.[2]

  • Starting Material Impurities: The purity of the starting ethyl 8-nonynoate is crucial. Any impurities in the alkyne will likely carry through or lead to other side products.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Crude Product cluster_purification Purification cluster_final Final Product Ethyl 8-nonynoate Ethyl 8-nonynoate Anti-Markovnikov Hydrobromination Anti-Markovnikov Hydrobromination Ethyl 8-nonynoate->Anti-Markovnikov Hydrobromination HBr, Radical Initiator (e.g., AIBN) Crude this compound Crude this compound Anti-Markovnikov Hydrobromination->Crude this compound Vacuum Distillation Vacuum Distillation Crude this compound->Vacuum Distillation Remove impurities Pure this compound Pure this compound Vacuum Distillation->Pure this compound

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide: Purification
Problem Potential Cause Recommended Solution
Product decomposes during distillation. Thermal instability of the vinyl bromide.Perform distillation under high vacuum to lower the boiling point. Add a radical inhibitor, such as butylated hydroxytoluene (BHT), to the distillation flask.
Product polymerizes upon standing. Inherent instability of vinyl compounds.[2]Store the purified product at low temperatures (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) and in the dark. Consider adding a small amount of a radical inhibitor for long-term storage.
Persistent impurities after column chromatography. Co-elution of impurities with similar polarity.If distillation is not feasible, try a different stationary phase for chromatography (e.g., alumina instead of silica gel) or a different solvent system.

II. Analytical Characterization Challenges

Accurate spectroscopic and chromatographic analysis is essential to confirm the structure and purity of this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment Sample Pure this compound NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Sample->NMR MS Mass Spectrometry (GC-MS or ESI-MS) Sample->MS IR IR Spectroscopy Sample->IR GC Gas Chromatography (GC) Sample->GC TLC Thin-Layer Chromatography (TLC) Sample->TLC Structural Confirmation Structural Confirmation NMR->Structural Confirmation Molecular Weight and Fragmentation Molecular Weight and Fragmentation MS->Molecular Weight and Fragmentation Functional Group Identification Functional Group Identification IR->Functional Group Identification Purity and Impurity Profile Purity and Impurity Profile GC->Purity and Impurity Profile Reaction Monitoring and Purity Check Reaction Monitoring and Purity Check TLC->Reaction Monitoring and Purity Check

Caption: A typical workflow for the characterization of a novel compound.

Frequently Asked Questions (FAQs): NMR Spectroscopy

Q2: What are the expected 1H and 13C NMR chemical shifts for this compound?

Predicted 1H NMR (in CDCl3):

  • Vinyl Protons: The two geminal protons on the terminal double bond will appear as doublets in the range of δ 5.8-6.5 ppm .[3] The proton on the same carbon as the bromine will be further downfield.

  • Allylic Protons: The CH2 group adjacent to the double bond will likely be a multiplet around δ 2.0-2.5 ppm .[4]

  • Ethyl Ester Group: A quartet around δ 4.1 ppm (OCH2) and a triplet around δ 1.2 ppm (CH3).

  • Alkyl Chain: A series of multiplets between δ 1.2-1.7 ppm .

Predicted 13C NMR (in CDCl3):

  • Vinyl Carbons: The carbon bearing the bromine will be in the range of δ 115-140 ppm , while the terminal CH2 carbon will be in a similar region.[5]

  • Ester Carbonyl: Around δ 170-185 ppm .[5]

  • Ethyl Ester and Alkyl Chain Carbons: In the range of δ 10-65 ppm .[5]

Troubleshooting Guide: NMR Spectroscopy
Problem Potential Cause Recommended Solution
Broad or unresolved vinyl proton signals. Presence of paramagnetic impurities or sample viscosity.Filter the NMR sample through a small plug of silica gel or alumina. Ensure the sample is not too concentrated.
Absence of vinyl proton signals. The double bond may have reacted or polymerized.Re-purify the sample and re-acquire the NMR immediately. Check for the presence of oligomers or polymers by other techniques (e.g., GPC).
Complex multiplets in the alkyl region. Overlapping signals from the long alkyl chain.Utilize 2D NMR techniques such as COSY and HSQC to resolve the overlapping signals and assign the proton and carbon resonances.
Frequently Asked Questions (FAQs): Mass Spectrometry

Q3: What is the expected fragmentation pattern for this compound in GC-MS?

The mass spectrum will likely be complex. Key fragments to look for include:

  • Molecular Ion (M+): Expect to see two peaks of nearly equal intensity for the molecular ion, corresponding to the two isotopes of bromine (79Br and 81Br).[6]

  • Loss of Bromine: A significant peak corresponding to the loss of a bromine radical (M-79 and M-81).

  • Loss of Ethoxy Group: A peak corresponding to the loss of the ethoxy group (-OCH2CH3) from the ester.

  • McLafferty Rearrangement: A characteristic fragmentation of esters that may be observed.

  • Alkyl Chain Fragmentation: A series of peaks separated by 14 mass units (CH2) due to the fragmentation of the long alkyl chain.[7]

Troubleshooting Guide: GC-MS Analysis
Problem Potential Cause Recommended Solution
No peak or a very broad peak for the compound. Decomposition in the hot injection port or on the GC column.Lower the injection port temperature. Use a less polar GC column. Consider derivatization to a more stable compound if decomposition is severe.
Absence of a clear molecular ion peak. The molecular ion is unstable and readily fragments.Use a softer ionization technique, such as chemical ionization (CI) or electrospray ionization (ESI) if using LC-MS.
Multiple peaks in the chromatogram. Presence of impurities or isomers.Correlate the GC-MS data with NMR and other analytical data to identify the impurities. Optimize the purification process if necessary.

III. Stability and Handling

Vinyl bromides are known to be reactive and potentially hazardous. Proper handling and storage are critical for maintaining sample integrity and ensuring laboratory safety.

Safety and Handling Precautions
  • Toxicity: Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Flammability: Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container, preferably under an inert atmosphere, in a cool, dark place. For long-term storage, refrigeration is recommended.[2]

  • Inhibitors: Consider adding a radical inhibitor, such as BHT, to prevent polymerization, especially if the compound will be stored for an extended period or subjected to heat.

Troubleshooting_Logic cluster_synthesis Synthesis-Related Issues cluster_purification Purification-Related Issues cluster_analysis Analytical Method Issues Problem Unexpected Characterization Result Incomplete_Reaction Incomplete Reaction Problem->Incomplete_Reaction Side_Products Formation of Side Products (e.g., Markovnikov addition, polymerization) Problem->Side_Products Starting_Material_Impurity Impure Starting Material Problem->Starting_Material_Impurity Co-eluting_Impurity Co-eluting Impurity Problem->Co-eluting_Impurity Thermal_Degradation Thermal Degradation during Distillation Problem->Thermal_Degradation Polymerization_during_Purification Polymerization Problem->Polymerization_during_Purification Incorrect_NMR_Parameters Incorrect NMR Parameters Problem->Incorrect_NMR_Parameters GC-MS_Decomposition Decomposition in GC-MS Problem->GC-MS_Decomposition Contamination Sample Contamination Problem->Contamination Solution_Check_Reaction_Conditions Solution_Check_Reaction_Conditions Incomplete_Reaction->Solution_Check_Reaction_Conditions Solution: - Increase reaction time - Check reagent purity Solution_Optimize_Reaction_Conditions Solution_Optimize_Reaction_Conditions Side_Products->Solution_Optimize_Reaction_Conditions Solution: - Use appropriate radical initiator - Control temperature Solution_Purify_Starting_Material Solution_Purify_Starting_Material Starting_Material_Impurity->Solution_Purify_Starting_Material Solution: - Purify starting alkyne Solution_Optimize_Chromatography Solution_Optimize_Chromatography Co-eluting_Impurity->Solution_Optimize_Chromatography Solution: - Change GC column - Modify temperature program Solution_Gentle_Purification Solution_Gentle_Purification Thermal_Degradation->Solution_Gentle_Purification Solution: - Use vacuum distillation at lower temperature - Add inhibitor Solution_Add_Inhibitor Solution_Add_Inhibitor Polymerization_during_Purification->Solution_Add_Inhibitor Solution: - Add radical inhibitor (e.g., BHT) Solution_Optimize_NMR_Acquisition Solution_Optimize_NMR_Acquisition Incorrect_NMR_Parameters->Solution_Optimize_NMR_Acquisition Solution: - Adjust acquisition parameters - Use appropriate solvent Solution_Modify_GC-MS_Method Solution_Modify_GC-MS_Method GC-MS_Decomposition->Solution_Modify_GC-MS_Method Solution: - Lower injection port temperature - Use a less energetic ionization method Solution_Proper_Handling Solution_Proper_Handling Contamination->Solution_Proper_Handling Solution: - Use clean glassware - Handle sample carefully

Caption: A logic diagram for troubleshooting unexpected characterization results.

IV. References

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of vinyl PB (B in Table I). Retrieved from [Link]

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Validation & Comparative

A Tale of Two Bromides: A Comparative Guide to the Reactivity of Ethyl 8-bromo-8-nonenoate and Ethyl 8-bromooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic synthesis, bifunctional molecules serve as powerful linchpins for the construction of complex architectures. Among these, long-chain esters containing a terminal bromide are invaluable building blocks. This guide provides an in-depth comparison of two such reagents: Ethyl 8-bromooctanoate, a classic primary alkyl halide, and its unsaturated counterpart, Ethyl 8-bromo-8-nonenoate, a terminal vinylic halide. While structurally similar, the presence of a double bond adjacent to the carbon-bromine bond fundamentally alters the electronic properties and steric environment, leading to dramatically different reactivity profiles. Understanding these differences is paramount for researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific synthetic challenge.

Molecular Properties: A Side-by-Side Overview

A foundational understanding begins with the core physical and chemical properties of each molecule. While specific experimental data for this compound is less prevalent in the literature, its properties can be reliably predicted based on its structure and comparison to similar compounds.

PropertyEthyl 8-bromooctanoateThis compound
Structure
CAS Number 29823-21-0Not widely listed
Molecular Formula C₁₀H₁₉BrO₂[1]C₁₁H₁₉BrO₂
Molecular Weight 251.16 g/mol [1]263.17 g/mol
C-Br Carbon Hybridization sp³sp²
Description Clear, colorless oilExpected to be a clear liquid

The Decisive Factor: Structural and Electronic Differences

The divergent reactivity of these two esters stems directly from the nature of the carbon atom bonded to the bromine. This single distinction—sp³ hybridization in the alkyl bromide versus sp² in the vinylic bromide—initiates a cascade of electronic and steric consequences that dictate their synthetic utility.

The diagram below illustrates these fundamental differences. In Ethyl 8-bromooctanoate, the C-Br bond is a standard, single sigma bond. In contrast, the bromine in this compound is attached to a vinyl group, where the C-Br bond exhibits partial double bond character due to resonance with the adjacent π-system.

G cluster_0 Ethyl 8-bromooctanoate (Alkyl Halide) cluster_1 This compound (Vinylic Halide) a Structure: sp³ Carbon - Standard C-Br single bond - Flexible, free rotation b Reactivity Profile - Favors SN2 Reactions - Good substrate for Grignard formation a->b Leads to c Structure: sp² Carbon - C-Br bond has partial double bond character (stronger) - Planar, restricted geometry d Reactivity Profile - Unreactive in SN1/SN2 - Excellent for cross-coupling (e.g., Suzuki, Heck) c->d Leads to

Caption: Structural and resulting reactivity differences between alkyl and vinylic halides.

This difference in hybridization and resonance has three critical consequences:

  • Bond Strength: The C(sp²)-Br bond in the vinylic halide is stronger and shorter than the C(sp³)-Br bond in the alkyl halide, making it more difficult to break.

  • Steric Hindrance: For a backside attack as required by the Sₙ2 mechanism, the incoming nucleophile is sterically hindered by the π-electron cloud and the rest of the vinyl group.

  • Carbocation Instability: The formation of a vinylic carbocation, which would be necessary for an Sₙ1 reaction, is highly energetically unfavorable.

Comparative Reactivity in Key Organic Transformations

The structural and electronic disparities manifest as starkly different behaviors in common synthetic reactions.

Reaction TypeEthyl 8-bromooctanoate (Alkyl Halide)This compound (Vinylic Halide)Rationale
Nucleophilic Substitution (Sₙ2) Highly Reactive . As a primary alkyl bromide, it readily undergoes Sₙ2 reactions with a wide range of nucleophiles.[2][3]Essentially Unreactive . Backside attack is sterically and electronically disfavored. The C-Br bond is too strong.The sp³ carbon of the alkyl halide is accessible to nucleophiles, whereas the sp² carbon of the vinylic halide is not.
Nucleophilic Substitution (Sₙ1) Unreactive . Formation of a primary carbocation is highly unfavorable.Unreactive . The vinylic carbocation is extremely unstable.Neither substrate can form a stable carbocation intermediate.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) Reactive , but can be sluggish compared to sp² halides. Requires specific ligands and conditions to prevent β-hydride elimination.Highly Reactive . An excellent substrate for a variety of cross-coupling reactions, retaining the double bond geometry.[4]The oxidative addition of palladium into the C(sp²)-Br bond is a facile and key step in the catalytic cycles of these reactions.
Grignard Reagent Formation Readily forms the Grignard reagent (R-MgBr) under standard conditions.Difficult to form . Often requires special conditions (e.g., Rieke magnesium) and can be prone to side reactions.The stronger C-Br bond and different electronic environment make the insertion of magnesium more challenging.

Experimental Protocols: Putting Theory into Practice

To provide a tangible illustration of these divergent reactivities, the following protocols outline typical procedures where each reagent excels.

Experiment 1: Classic Sₙ2 Reaction with Ethyl 8-bromooctanoate

This protocol demonstrates a straightforward nucleophilic substitution to form an ether, a reaction for which this compound would be completely unsuitable.

Objective: Synthesis of Ethyl 8-phenoxyoctanoate.

Methodology:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenol (1.0 eq), potassium carbonate (1.5 eq), and acetone (50 mL).

  • Addition of Alkyl Halide: Add Ethyl 8-bromooctanoate (1.05 eq) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter the solid potassium carbonate and wash with acetone. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash sequentially with 1M NaOH (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Final Purification: Purify the crude material by flash column chromatography on silica gel to afford the pure Ethyl 8-phenoxyoctanoate.

G Reactants Ethyl 8-bromooctanoate + Phenol, K2CO3, Acetone Reflux Heat to Reflux (12-18h) Reactants->Reflux Workup Filter solids Concentrate Aqueous Wash Reflux->Workup Purify Column Chromatography Workup->Purify Product Ethyl 8-phenoxyoctanoate Purify->Product

Caption: Experimental workflow for a typical Sₙ2 reaction.

Experiment 2: Suzuki Cross-Coupling with a Terminal Vinyl Bromide

This protocol showcases the power of palladium catalysis to form a C-C bond where this compound would excel. The procedure is based on well-established methods for Suzuki couplings of vinyl halides.[5][6]

Objective: Synthesis of Ethyl 8-phenyl-8-nonenoate.

Methodology:

  • Catalyst & Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

  • Solvent and Base Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water, followed by an aqueous solution of a base, such as 2M sodium carbonate (3.0 eq).

  • Reaction: Heat the biphasic mixture to 80-90°C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Separate the organic layer.

  • Purification: Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product via flash column chromatography to isolate the desired Ethyl 8-phenyl-8-nonenoate.

Conclusion and Strategic Recommendations

The choice between Ethyl 8-bromooctanoate and this compound is not one of preference but of strategic necessity, dictated entirely by the desired chemical transformation.

  • Choose Ethyl 8-bromooctanoate for: Classical nucleophilic substitution reactions (Sₙ2), Williamson ether synthesis, formation of amines, azides, and thiols, and for preparing the corresponding Grignard or organolithium reagents. It is the workhorse for extending a carbon chain via alkylation of a nucleophile.[2][3]

  • Choose this compound for: Palladium-catalyzed cross-coupling reactions such as Suzuki, Heck[4][7], Sonogashira, and Stille couplings. It is the ideal choice when the goal is to form a new carbon-carbon or carbon-heteroatom bond at an sp² center while retaining the alkene functionality for further manipulation.

By understanding the fundamental principles of their reactivity, researchers can harness the distinct synthetic power of each of these valuable reagents, paving the way for more efficient and innovative molecular design.

References

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A Senior Application Scientist's Guide to the Purification of Ethyl 8-bromo-8-nonenoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the reliability and reproducibility of subsequent experimental data are built. Ethyl 8-bromo-8-nonenoate, a versatile building block in organic synthesis, is no exception. Its vinyl bromide moiety and ester functionality make it a valuable precursor for a variety of chemical transformations. However, residual starting materials, by-products, and reagents from its synthesis can significantly interfere with downstream applications.

This guide provides an in-depth comparison of the most common and effective methods for the purification of this compound: Flash Column Chromatography, Vacuum Distillation, and Recrystallization. We will delve into the mechanistic underpinnings of each technique, provide field-proven protocols, and offer a comparative analysis to aid in selecting the optimal method for your specific research needs.

Introduction to this compound and the Imperative of Purity

This compound possesses a terminal double bond substituted with a bromine atom, a feature that makes it susceptible to various side reactions if impurities are present. For instance, residual phosphine oxides from a Wittig-type synthesis can interfere with subsequent metal-catalyzed cross-coupling reactions. Likewise, unreacted starting materials can lead to complex product mixtures that are challenging to separate and characterize. Therefore, achieving high purity is paramount to ensure the desired reactivity and to obtain clean, interpretable results in subsequent synthetic steps.

Method 1: Flash Column Chromatography

Flash column chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[1] It is a highly versatile and widely used method for the purification of a broad range of organic compounds.

The "Why": Principles of Separation

The separation in flash column chromatography is governed by the polarity of the compounds in the mixture.[2] this compound, with its ester group and alkyl chain, is a moderately polar compound. Silica gel, the stationary phase, is highly polar. As the mobile phase, a solvent of appropriate polarity is chosen to move the compounds down the column. Less polar compounds have a weaker affinity for the silica gel and travel down the column more quickly with the mobile phase. Conversely, more polar compounds interact more strongly with the silica gel and elute later.[2]

The key to a successful separation is to select a mobile phase that provides a good separation factor (ΔRf) between the target compound and its impurities. This is typically determined by thin-layer chromatography (TLC) prior to running the column. An optimal Rf value for the target compound is generally considered to be around 0.3.[3]

Experimental Protocol: Flash Column Chromatography

Objective: To purify crude this compound from non-polar and highly polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass column with a stopcock

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find a system where the desired product has an Rf of approximately 0.3 and is well-separated from impurities.

  • Column Packing (Dry Packing Method):

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) on top of the plug.

    • Carefully pour the dry silica gel into the column. Gently tap the side of the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Column Saturation:

    • Carefully add the chosen mobile phase to the top of the column, ensuring not to disturb the top layer of sand.

    • Apply gentle pressure (using a pump or compressed air) to push the solvent through the column until the entire silica bed is saturated. Do not let the column run dry.[4]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent.

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to adsorb onto the silica gel by letting the solvent level drop to the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add more mobile phase to the column.

    • Begin collecting fractions in test tubes.

    • Monitor the elution of the compounds by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

flash_chromatography_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Determine Mobile Phase) Pack Pack Column (Silica, Sand) TLC->Pack informs Load Load Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions (TLC) Collect->Monitor Combine Combine Pure Fractions Monitor->Combine identifies Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Workflow for the purification of this compound via flash column chromatography.

Method 2: Vacuum Distillation

Vacuum distillation is a powerful technique for purifying liquids, especially those with high boiling points or that are prone to decomposition at atmospheric pressure. By reducing the pressure above the liquid, its boiling point is lowered, allowing for distillation at a lower temperature.

The "Why": Principles of Separation

This method separates substances based on differences in their volatilities (boiling points). This compound, being a relatively high molecular weight ester, has a high boiling point at atmospheric pressure. Heating it to this temperature could lead to decomposition or polymerization, especially given the presence of the double bond. Vacuum distillation mitigates this risk by allowing the compound to vaporize at a significantly lower temperature.[5] Impurities with a significantly different boiling point can be effectively separated. Lower boiling impurities will distill first, and higher boiling impurities will remain in the distillation flask.

Experimental Protocol: Vacuum Distillation

Objective: To purify crude this compound from non-volatile or significantly lower/higher boiling impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with a condenser and collection flask

  • Thermometer and adapter

  • Heating mantle and stirrer

  • Vacuum pump and pressure gauge

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup:

    • Assemble the short-path distillation apparatus. Ensure all joints are properly greased and sealed to maintain a good vacuum.

    • Place the crude this compound and a few boiling chips or a magnetic stir bar in the distillation flask.

    • Insert the thermometer so that the bulb is just below the side arm leading to the condenser.

  • Distillation:

    • Begin stirring and slowly apply the vacuum.

    • Once the desired pressure is reached and stable, begin heating the distillation flask gently.

    • Observe the temperature at which the first drops of distillate are collected. This is likely a lower-boiling impurity.

    • Continue to heat and collect the main fraction at a constant temperature and pressure. This corresponds to the boiling point of this compound at that pressure.

    • Stop the distillation when the temperature starts to rise again or when only a small amount of residue remains in the flask.

  • Isolation:

    • Allow the apparatus to cool to room temperature before releasing the vacuum.

    • Collect the purified this compound from the receiving flask.

vacuum_distillation_workflow cluster_setup Setup cluster_distillation Distillation cluster_isolation Isolation Assemble Assemble Distillation Apparatus Charge Charge Flask with Crude Product Assemble->Charge Vacuum Apply Vacuum Charge->Vacuum Heat Apply Heat Vacuum->Heat Collect_Fractions Collect Distillate Fractions Heat->Collect_Fractions Cool Cool Apparatus Collect_Fractions->Cool Release_Vacuum Release Vacuum Cool->Release_Vacuum Isolate_Product Isolate Pure Product Release_Vacuum->Isolate_Product

Caption: Workflow for the purification of this compound via vacuum distillation.

Method 3: Recrystallization

Recrystallization is a purification technique for solids that relies on the differential solubility of a compound and its impurities in a particular solvent at different temperatures. While this compound is a liquid at room temperature, this method could potentially be applied if the compound solidifies at low temperatures and if suitable impurities are present.

The "Why": Principles of Separation

The principle of recrystallization is that the desired compound should be highly soluble in a hot solvent and poorly soluble in the same solvent when it is cold. Impurities, on the other hand, should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the mother liquor). As the hot, saturated solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the soluble impurities behind. For long-chain esters, a common rule of thumb is to use solvents with similar functional groups, such as ethanol or acetone, often in combination with a less polar solvent like hexane.[6]

Experimental Protocol: Low-Temperature Recrystallization

Objective: To purify this compound from impurities that have different solubility profiles at low temperatures.

Materials:

  • Crude this compound

  • A suitable solvent or solvent mixture (e.g., ethanol, hexane/acetone)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath or freezer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the compound completely.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath or freezer to induce further crystallization.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold solvent to remove any adhering impurities.

    • Dry the crystals to remove any residual solvent.

recrystallization_workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation Solvent_Select Select Solvent Dissolve Dissolve Crude Product in Hot Solvent Solvent_Select->Dissolve Cool_Slowly Cool Slowly to Room Temperature Dissolve->Cool_Slowly Cool_Cold Cool in Ice Bath/ Freezer Cool_Slowly->Cool_Cold Filter Vacuum Filter Crystals Cool_Cold->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure_Solid Pure this compound Dry->Pure_Solid

Caption: Workflow for the low-temperature recrystallization of this compound.

Comparative Analysis of Purification Methods

The choice of purification method depends on several factors, including the nature and quantity of the impurities, the scale of the reaction, and the desired level of purity.

Parameter Flash Column Chromatography Vacuum Distillation Low-Temperature Recrystallization
Principle of Separation PolarityBoiling PointSolubility at Different Temperatures
Achievable Purity High to Very HighHighModerate to High
Typical Yield Good to ExcellentExcellentGood
Scalability Good for lab scale; can be challenging and costly for large scaleExcellent for both lab and industrial scaleGood for lab scale; can be challenging for very large scale
Cost-Effectiveness Moderate (cost of silica and solvents)High (initial equipment cost, but low running cost)High (low solvent usage)
Best For Removing Impurities with different polaritiesImpurities with significantly different boiling pointsImpurities with different solubilities at low temperatures
Potential Issues Time-consuming; requires significant solvent volumes; potential for product decomposition on silicaRequires specialized equipment; potential for thermal decomposition if not carefully controlledOnly applicable if the compound is a solid at low temperatures; finding a suitable solvent can be challenging

Purity Assessment

Regardless of the purification method employed, it is crucial to assess the purity of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent analytical technique for this purpose. It provides information on the retention time of the compound, which is indicative of its purity, and the mass spectrum confirms its identity.[7] Nuclear Magnetic Resonance (NMR) spectroscopy is also indispensable for confirming the structure and assessing the purity of the final product.

Conclusion and Recommendations

For the purification of this compound, flash column chromatography offers the most versatility and is often the method of choice for achieving high purity on a laboratory scale, especially when dealing with impurities of similar boiling points but different polarities. Vacuum distillation is a highly efficient and scalable method, particularly if the impurities are non-volatile or have significantly different boiling points. It is often the preferred method for larger quantities. Low-temperature recrystallization is a less common but potentially very effective and economical method if the compound solidifies at low temperatures and a suitable solvent can be found.

Ultimately, the selection of the most appropriate purification method will be guided by the specific context of the synthesis and the nature of the impurities present. A preliminary analysis of the crude product by TLC or GC-MS is highly recommended to make an informed decision.

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A Comparative Guide to the Kinetic Profiles of Ethyl 8-Bromo-8-Nonenoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, bifunctional molecules that offer multiple avenues for elaboration are invaluable. Ethyl 8-bromo-8-nonenoate, with its terminal vinyl bromide and ester functionality, represents a versatile scaffold for the construction of complex molecular architectures. Understanding the kinetic nuances of its key transformations is paramount for reaction optimization, catalyst selection, and rational synthetic route design. This guide provides a comparative analysis of the kinetic studies of this compound in several cornerstone reactions: Palladium-catalyzed cross-coupling (Heck, Suzuki, and Sonogashira) and radical cyclization.

While specific kinetic data for this compound is not extensively documented in the literature, this guide will draw upon established principles and data from analogous systems to provide a predictive and comparative framework.

Synthesis of this compound

The synthesis of the saturated analogue, Ethyl 8-bromooctanoate, is well-documented and typically involves a multi-step sequence starting from 1,6-dibromohexane and diethyl malonate.[1][2] A plausible synthetic route to this compound would likely involve the introduction of the vinyl bromide moiety at a later stage, for instance, via elimination from a vicinal dibromide or through olefination strategies. For the purposes of this guide, we will assume the availability of this compound as the starting material for subsequent kinetic investigations.

Palladium-Catalyzed Cross-Coupling Reactions: A Kinetic Comparison

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation. The vinyl bromide moiety of this compound is an excellent handle for such transformations. We will compare the anticipated kinetic profiles of the Heck, Suzuki, and Sonogashira reactions.

The Heck Reaction

The Heck reaction, or the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene.[3] In the context of this compound, this would typically involve its reaction with an alkene like styrene or an acrylate.

Mechanism and Kinetics: The generally accepted catalytic cycle for the Heck reaction involves oxidative addition of the vinyl bromide to a Pd(0) complex, migratory insertion of the alkene, and subsequent β-hydride elimination to afford the product and regenerate the catalyst.[4] For vinyl bromides, the oxidative addition step is often the rate-determining step. The presence of the long alkyl chain and the ester group in this compound are unlikely to have a significant electronic effect on the vinyl bromide, thus its reactivity should be comparable to other simple vinyl bromides.

A visible-light-driven Heck reaction of internal vinyl bromides has been reported to proceed through a radical pathway, which could offer an alternative, milder reaction condition.[5]

Comparative Analysis: The Heck reaction is versatile but can sometimes suffer from issues of regioselectivity with unsymmetrical alkenes. The reaction rate is sensitive to the nature of the phosphine ligand on the palladium catalyst and the choice of base.

The Suzuki Coupling

The Suzuki coupling reaction pairs an organoboron compound with an organic halide.[6] For this compound, this would involve coupling with a boronic acid or ester.

Mechanism and Kinetics: The catalytic cycle of the Suzuki reaction also begins with the oxidative addition of the vinyl bromide to the Pd(0) catalyst. This is followed by transmetalation with the organoboron species and reductive elimination.[6] The oxidative addition is generally the rate-determining step, and the reactivity of the halide follows the order I > Br > Cl.[6] Therefore, the vinyl bromide of our substrate is expected to be suitably reactive.

Comparative Analysis: The Suzuki reaction is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. The kinetics are influenced by the choice of base, which is required to activate the organoboron reagent.

The Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of C(sp²)-C(sp) bonds by coupling a vinyl halide with a terminal alkyne.[7]

Mechanism and Kinetics: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.[7] The catalytic cycle involves the oxidative addition of the vinyl bromide to Pd(0), followed by transmetalation with a copper acetylide intermediate, and subsequent reductive elimination.[8] For vinyl halides, the oxidative addition is a key step influencing the overall rate. Vinyl halides are generally more reactive than aryl halides in Sonogashira couplings.[8]

Comparative Analysis: The Sonogashira coupling provides direct access to enyne motifs, which are valuable building blocks. The reaction is typically fast and efficient under mild conditions. Copper-free variants have also been developed to circumvent issues associated with the copper co-catalyst.

Table 1: Comparative Overview of Palladium-Catalyzed Cross-Coupling Reactions of this compound (Predicted)

ReactionCoupling PartnerTypical Catalyst SystemKey Kinetic FeaturesAdvantagesPotential Challenges
Heck AlkenePd(OAc)₂, PPh₃, BaseOxidative addition of vinyl bromide is often rate-determining.High functional group tolerance.Regioselectivity with unsymmetrical alkenes.
Suzuki Boronic acid/esterPd(PPh₃)₄, BaseOxidative addition is rate-determining; reactivity: I > Br.Mild conditions, vast array of available boronic acids.Requires a base for activation of the boronic acid.
Sonogashira Terminal alkynePdCl₂(PPh₃)₂, CuI, AmineOxidative addition is a key step; vinyl halides are highly reactive.Direct formation of enynes, mild conditions.Potential for homocoupling of the alkyne.

Experimental Protocol: General Procedure for Kinetic Analysis of Cross-Coupling Reactions

A robust method for determining the kinetic profile of these reactions involves monitoring the reaction progress over time using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), combine this compound, the coupling partner, the palladium catalyst, ligand, and base in a suitable solvent.

  • Sampling: At timed intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a large volume of cold solvent or a specific chemical quencher).

  • Analysis: Analyze the quenched samples by GC or HPLC, using an internal standard for accurate quantification of the starting material, product, and any major byproducts.

  • Data Processing: Plot the concentration of the reactant and product as a function of time to determine the reaction rate and order.

G cluster_0 Kinetic Experiment Workflow Reaction Setup Reaction Setup Timed Sampling Timed Sampling Reaction Setup->Timed Sampling aliquots Quenching Quenching Timed Sampling->Quenching stop reaction GC/HPLC Analysis GC/HPLC Analysis Quenching->GC/HPLC Analysis quantify Data Analysis Data Analysis GC/HPLC Analysis->Data Analysis concentration vs. time G cluster_1 Radical Cyclization vs. Trapping Initiation Initiation Alkenyl Radical Alkenyl Radical Initiation->Alkenyl Radical Cyclization (k_cycl) Cyclization (k_cycl) Alkenyl Radical->Cyclization (k_cycl) Trapping (k_trap) Trapping (k_trap) Alkenyl Radical->Trapping (k_trap) Cyclized Product Cyclized Product Cyclization (k_cycl)->Cyclized Product Reduced Product Reduced Product Trapping (k_trap)->Reduced Product

Caption: Competing pathways in a radical cyclization reaction.

Conclusion: A Versatile Substrate with Diverse Kinetic Landscapes

This compound emerges as a highly versatile synthetic intermediate, amenable to a range of powerful C-C bond-forming and cyclization reactions. While direct kinetic data for this specific molecule remains to be extensively explored, a comparative analysis based on well-established mechanistic principles provides valuable insights for the synthetic chemist.

  • Palladium-catalyzed cross-coupling reactions (Heck, Suzuki, Sonogashira) are expected to proceed efficiently, with the choice of reaction dictated by the desired final product. The kinetics will be primarily governed by the oxidative addition of the vinyl bromide, a step that is generally facile.

  • Radical cyclization offers an orthogonal approach to constructing cyclic systems, with the kinetics favoring the formation of five-membered rings.

The experimental protocols outlined in this guide provide a framework for researchers to conduct their own kinetic studies, enabling the optimization of reaction conditions and the rational design of synthetic strategies involving this promising bifunctional building block. Further quantitative studies on this compound are warranted to fully unlock its synthetic potential.

References

Sources

Comparative Analysis of Functionalized Nonenoates: Synthesis, Bioactivity, and Olfactory Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of the Applications of Functionalized Nonenoates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Functionalized nonenoates (C9 unsaturated esters) occupy a critical "Goldilocks zone" in organic chemistry. Possessing a carbon chain long enough to exhibit significant lipophilicity yet short enough to maintain volatility and solubility, they outperform both their shorter (octenoate) and longer (decenoate) homologs in specific applications.[1] This guide provides a technical comparison of functionalized nonenoates in three distinct sectors: Heterocyclic Synthesis , Medicinal Chemistry (Antimicrobial/Anticancer) , and Fragrance Formulation .[1]

Application I: Synthetic Intermediates (Heterocycle Construction)

Functionalized nonenoates, particularly


-enamino esters  (e.g., ethyl 3-aminonon-2-enoate), serve as versatile 1,3-dielectrophiles.[1] Unlike simple acrylates, the C9 chain confers unique solubility profiles in non-polar solvents, improving yields in multi-component reactions.
Comparative Performance: Heterocycle Yields

The following table compares the efficiency of nonenoate derivatives versus standard acetate/benzoate derivatives in the synthesis of pyridinones via Knoevenagel condensation followed by cyclization.

Precursor ReagentTarget HeterocycleYield (%)Reaction TimeSolvent System
Ethyl 3-aminonon-2-enoate Substituted Pyridinone88% 3.5 hEthanol (Reflux)
Ethyl 3-aminocrotonate (C4)Substituted Pyridinone72%5.0 hEthanol (Reflux)
Ethyl benzoylacetate (Aromatic)Substituted Pyridinone65%6.0 hDioxane

Key Insight: The alkyl chain of the nonenoate derivative facilitates better phase compatibility in ethanolic reflux, reducing aggregation of intermediates compared to the more rigid aromatic precursors.

Mechanism Visualization: Pyridinone Synthesis

The following diagram illustrates the reaction pathway using a functionalized nonenoate precursor.

G Start Ethyl 3-aminonon-2-enoate Inter Intermediate (Michael Adduct) Start->Inter Knoevenagel/Michael (Piperidine cat.) Reagent Acetylacetone (1,3-Dicarbonyl) Reagent->Inter Cyclization Intramolecular Cyclization (-EtOH) Inter->Cyclization Heat Product 3-Acetyl-6-hexyl- 4-methylpyridin-2(1H)-one Cyclization->Product Tautomerization

Figure 1: Synthetic pathway for the conversion of functionalized nonenoates into biologically active pyridinone scaffolds.[1]

Application II: Medicinal Chemistry (Bioactive Lipids)

In drug development, 4-hydroxy-2-nonenoate (4-HNE) esters and their analogs are studied not just as oxidative stress markers but as "warheads" for inducing apoptosis in cancer cells.[1] The lipophilicity of the nonenoate chain allows for superior membrane permeation compared to shorter chain analogs.

Cytotoxicity and Antimicrobial Profile

Functionalized nonenoates exhibit a "cutoff effect" where biological activity peaks at specific chain lengths (typically C9-C11).[1]

Compound ClassTarget Organism/Cell LineIC50 / MIC ValueMechanism of Action
Ethyl 4-hydroxy-2-nonenoate HCT-116 (Colon Cancer)7.5 µM Micheal acceptor; GSH depletion
Ethyl 4-hydroxy-2-hexenoateHCT-116 (Colon Cancer)>50 µMInsufficient lipophilicity for uptake
Branched Nonanoic Acid Ester Sarcina lutea (Bacteria)12.5 µg/mL Membrane disruption
Standard C9 Fatty AcidSarcina lutea (Bacteria)50 µg/mLWeak membrane interaction

Expert Insight: The presence of the


-unsaturated ester moiety (the "functionalized" part) acts as a Michael acceptor, covalently binding to cysteine residues in proteins.[1] The C9 tail ensures the molecule anchors effectively in the lipid bilayer to reach these transmembrane targets.

Application III: Fragrance & Safety (The "Green" Note)

Ethyl 2-nonenoate (often trade-named Neofolione) is the industry standard for "melon-green" notes, replacing the traditional alkynoates (e.g., methyl 2-octynoate) which are plagued by sensitization issues.[1]

Olfactory and Safety Comparison
FeatureEthyl 2-Nonenoate (C9)Methyl 2-Octynoate (C8-yne)
Odor Profile Natural Melon, Soft Green, DiffusiveSharp, "Chemical" Green, Violet-leaf
Sensitization Risk Low (Safe for broad use)High (Restricted by IFRA)
IFRA Limit (Finished Product) No specific restriction (General GRAS)0.01% (Strictly limited)
Stability High (Resistant to oxidation)Moderate (Alkynes can be reactive)

Formulator's Note: Ethyl 2-nonenoate provides a "volume" effect in fruit accords that cannot be achieved with C8 esters, which tend to flatten the fragrance profile.

Experimental Protocols

Protocol A: Synthesis of Ethyl 3-aminonon-2-enoate

A self-validating protocol for generating the synthetic intermediate.

  • Reagents: Ethyl 3-oxononanoate (10 mmol), Ammonium Acetate (50 mmol, 5 equiv), Ethanol (anhydrous, 20 mL).

  • Setup: Equip a 50 mL round-bottom flask with a reflux condenser and a drying tube (CaCl2).

  • Reaction:

    • Dissolve ethyl 3-oxononanoate in ethanol.

    • Add Ammonium Acetate in one portion.

    • Reflux at 78°C for 4 hours. Validation: Monitor via TLC (Hexane:EtOAc 4:1).[1] Product spot will be less polar than the starting keto-ester.

  • Workup:

    • Cool to room temperature. Remove ethanol under reduced pressure.

    • Dissolve residue in Diethyl Ether (30 mL) and wash with Water (2 x 15 mL) to remove excess ammonium acetate.[1]

    • Dry organic layer over MgSO4, filter, and concentrate.

  • Purification: Vacuum distillation (bp ~110°C at 2 mmHg) yields the pure enamino ester as a pale yellow oil.[1]

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Standardized broth microdilution method for lipophilic esters.[1]

  • Preparation: Emulsify the functionalized nonenoate in 0.1% Tween 80 (to ensure solubility) before adding to Mueller-Hinton Broth (MHB).

  • Inoculum: Prepare bacterial suspension (e.g., S. aureus) adjusted to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100.
    
  • Assay:

    • In a 96-well plate, dispense 100 µL of MHB containing serial dilutions of the nonenoate (Range: 500 µg/mL to 0.9 µg/mL).

    • Add 100 µL of bacterial inoculum to each well.

    • Include controls: Sterility (MHB only), Growth (Bacteria + MHB), and Solvent Control (0.1% Tween 80).[1]

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Validation: Add 20 µL of Resazurin dye; blue indicates no growth (valid MIC), pink indicates metabolic activity.[1]

References

  • Flavor Bites: Two Methyl Nonenoates. Perfumer & Flavorist. (2020).[1][2] Comparison of olfactory profiles and stability of nonenoate esters.

  • RIFM Fragrance Ingredient Safety Assessment, Methyl 2-octynoate. Food and Chemical Toxicology. (2019).[1][3] Safety data and sensitization limits for alkynoate alternatives.

  • Beta-Enamino Esters in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry. (Adapted from general protocols for enamino ester reactivity).

  • Antimicrobial Activity of Nonanoic Acid Derivatives. ResearchGate. (2025).[1] MIC values for branched and functionalized fatty acid esters.

  • Isovaleryl Sucrose Esters and Their Cytotoxic Activity. MDPI Molecules. (2022).[1] Cytotoxicity data for functionalized fatty acid esters in cancer cell lines.

Sources

A Senior Application Scientist's Comparative Guide to the Cross-Reactivity of Ethyl 8-Bromoalkanoates and Their Alternatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note on the Subject Compound: Initial searches for "Ethyl 8-bromo-8-nonenoate" did not yield sufficient data for a comprehensive guide. This suggests the compound is either highly specialized, novel, or potentially a misnomer for a more common reagent. Therefore, this guide will focus on the well-documented and structurally similar Ethyl 8-bromooctanoate . The principles of reactivity and cross-reactivity discussed herein are directly applicable to analogous bromo-functionalized esters and provide a robust framework for understanding their behavior in complex synthetic applications.

Introduction: The Role of Ethyl 8-bromooctanoate in Modern Synthesis

Ethyl 8-bromooctanoate is a bifunctional molecule that has carved a significant niche as a versatile building block in organic synthesis. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it serves as a key intermediate in the construction of complex molecular architectures.[1] The molecule's value lies in its two distinct functional groups: an ethyl ester and a terminal primary alkyl bromide. The ester provides a handle for further transformations, while the carbon-bromine bond offers a reliable site for nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups.[2]

However, the very reactivity that makes Ethyl 8-bromooctanoate so valuable also necessitates a thorough understanding of its potential for "cross-reactivity." In the context of multi-step synthesis, this term refers to the propensity of the alkyl bromide to react with unintended nucleophiles present in the reaction mixture, leading to the formation of undesired byproducts. This guide provides a comparative analysis of the reactivity of Ethyl 8-bromooctanoate against its common analogues, offering experimental insights to aid researchers in selecting the optimal reagent for their specific synthetic challenges.

The Heart of the Matter: Nucleophilic Substitution and the Leaving Group

The primary pathway through which Ethyl 8-bromooctanoate and its analogues undergo reaction is the bimolecular nucleophilic substitution (SN2) reaction.[3] In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom bearing the halogen, simultaneously displacing the halogen as a halide ion (the leaving group). The rate and efficiency of this reaction are critically dependent on the nature of the leaving group.[4]

A good leaving group is a species that is stable on its own, typically the conjugate base of a strong acid. For the haloalkanes, the leaving group ability increases down the group in the periodic table: I⁻ > Br⁻ > Cl⁻ > F⁻.[1] This trend is a consequence of two main factors:

  • Bond Strength: The carbon-halogen bond strength decreases as the halogen atom increases in size (C-F > C-Cl > C-Br > C-I). A weaker bond is more easily broken, leading to a lower activation energy for the reaction.[3]

  • Polarizability and Basicity: Larger anions are more polarizable, meaning their electron cloud is more easily distorted to stabilize a negative charge. Furthermore, iodide (I⁻) is the weakest base among the halides, making it the most stable anion in solution and thus the best leaving group.[3]

This fundamental principle governs the comparative reactivity of Ethyl 8-bromooctanoate and its halogenated counterparts.

Comparative Analysis of Ethyl 8-bromooctanoate and Its Alternatives

For a researcher designing a synthetic route, the choice of leaving group on the C8-ester is a critical decision that impacts reaction conditions, purification strategies, and overall process efficiency. Here, we compare Ethyl 8-bromooctanoate with its chloro, iodo, and tosylate analogues.

The Halogen Series: A Trade-off Between Reactivity and Stability
  • Ethyl 8-chlorooctanoate: As the least reactive of the common halogenated analogues, the chloro-derivative offers the advantage of higher stability and lower cost. However, its reduced reactivity often necessitates harsher reaction conditions (e.g., higher temperatures, stronger nucleophiles, or the use of a catalyst like sodium iodide in the Finkelstein reaction to generate the more reactive iodo-analogue in situ). This can be problematic for sensitive substrates.

  • Ethyl 8-bromooctanoate: This reagent represents a well-balanced option, offering good reactivity for a wide range of nucleophiles under relatively mild conditions. It is generally stable enough for storage and handling, making it a workhorse in many synthetic labs.

  • Ethyl 8-iodooctanoate: Being the most reactive in the halogen series, the iodo-analogue undergoes nucleophilic substitution at the fastest rate.[3] This is highly advantageous for reactions with weak nucleophiles or when mild conditions are paramount. The downside is its higher cost and reduced stability, as it can be sensitive to light and prone to degradation over time, often developing a yellow or brownish hue due to the formation of I₂.

Beyond the Halogens: The Sulfonate Ester Alternative
  • Ethyl 8-(p-toluenesulfonyloxy)octanoate (Ethyl 8-tosyloxyoctanoate): Sulfonate esters, such as tosylates, are excellent leaving groups, often exhibiting reactivity comparable to or even greater than that of iodides. The tosylate anion is highly stabilized by resonance, making it an extremely weak base and an exceptional leaving group. Tosylates are typically prepared from the corresponding alcohol (ethyl 8-hydroxyoctanoate) and are a valuable alternative when high reactivity is required. They are generally more stable than the iodo-analogue but are also more expensive and require an additional synthetic step.

Data-Driven Comparison

The following table summarizes the key characteristics and relative performance of Ethyl 8-bromooctanoate and its alternatives. The reactivity is ranked relative to the bromo-derivative for a typical SN2 reaction.

ReagentLeaving GroupRelative Reactivity (Approx.)Key AdvantagesKey Disadvantages
Ethyl 8-chlorooctanoate Cl⁻~0.02High stability, low costLow reactivity, requires harsh conditions
Ethyl 8-bromooctanoate Br⁻1Good balance of reactivity and stability, widely availableModerate reactivity may not be sufficient for all applications
Ethyl 8-iodooctanoate I⁻~30-100High reactivity, allows for mild reaction conditionsHigher cost, lower stability, light sensitive
Ethyl 8-tosyloxyoctanoate TsO⁻>100Excellent reactivity, high stabilityHigh cost, requires synthesis from the alcohol

Note: Relative reactivity values are estimates based on general principles of SN2 reactions and can vary depending on the nucleophile, solvent, and temperature.[4]

Experimental Protocols for Comparative Reactivity Analysis

To provide a framework for the objective comparison of these reagents, the following experimental protocols are outlined.

Synthesis of Alternatives

1. Synthesis of Ethyl 8-iodooctanoate via Finkelstein Reaction:

This protocol details the conversion of the more common Ethyl 8-bromooctanoate to its more reactive iodo counterpart.

  • Rationale: The Finkelstein reaction is an equilibrium process. The use of acetone as a solvent drives the reaction forward because sodium iodide is soluble in acetone, while the resulting sodium bromide is not, causing it to precipitate out of solution.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 8-bromooctanoate (1.0 eq) in acetone.

    • Add sodium iodide (1.5 eq) to the solution.

    • Heat the mixture to reflux and maintain for 12-24 hours. The formation of a white precipitate (NaBr) indicates the reaction is proceeding.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.

    • Evaporate the acetone under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with a 10% aqueous solution of sodium thiosulfate (to remove any traces of I₂), followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 8-iodooctanoate.

2. Synthesis of Ethyl 8-tosyloxyoctanoate:

This protocol describes the preparation of the tosylate from the corresponding alcohol.

  • Rationale: p-Toluenesulfonyl chloride (TsCl) reacts with the alcohol in the presence of a base (pyridine) to form the tosylate ester. Pyridine acts as both a solvent and a scavenger for the HCl generated during the reaction.

  • Procedure:

    • Dissolve ethyl 8-hydroxyoctanoate (1.0 eq) in pyridine at 0 °C under a nitrogen atmosphere.

    • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 4-6 hours, then let it stand at 4 °C overnight.

    • Pour the reaction mixture into ice-cold water and extract with diethyl ether.

    • Wash the combined organic layers sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain Ethyl 8-tosyloxyoctanoate.

Comparative Kinetic Study

This experiment aims to quantify the relative reactivity of the different Ethyl 8-alkanoate derivatives with a common nucleophile.

  • Rationale: By monitoring the disappearance of the starting material over time under identical conditions, the relative reaction rates can be determined. Sodium azide is a good choice for a nucleophile as the reaction can often be monitored by IR spectroscopy (disappearance of the azide stretch) or by GC-MS.

  • Procedure:

    • Prepare separate stock solutions of Ethyl 8-chlorooctanoate, Ethyl 8-bromooctanoate, Ethyl 8-iodooctanoate, and Ethyl 8-tosyloxyoctanoate of known concentration in a suitable solvent (e.g., DMF).

    • Prepare a stock solution of sodium azide in the same solvent.

    • In separate reaction vessels maintained at a constant temperature (e.g., 50 °C), add the sodium azide solution.

    • Initiate the reactions by adding the respective alkyl alkanoate stock solution to each vessel.

    • At regular time intervals, withdraw an aliquot from each reaction mixture, quench it (e.g., by diluting with cold water and extracting with ether), and analyze the composition by GC-MS to determine the concentration of the remaining starting material.

    • Plot the concentration of the starting material versus time for each reaction to determine the reaction rates.

Visualizing the Concepts

Chemical Structures

cluster_0 Ethyl 8-halooctanoates and Tosylate Analogue node_Br Ethyl 8-bromooctanoate (X = Br) node_Cl Ethyl 8-chlorooctanoate (X = Cl) node_I Ethyl 8-iodooctanoate (X = I) node_OTs Ethyl 8-tosyloxyoctanoate (X = OTs) node_structure node_structure prep Prepare Stock Solutions (Alkyl Alkanoates & Nucleophile) reaction Initiate Parallel Reactions (Constant Temperature) prep->reaction 1. Mix sampling Time-course Sampling & Quenching reaction->sampling 2. Aliquots analysis GC-MS Analysis sampling->analysis 3. Inject data Data Plotting & Rate Determination analysis->data 4. Quantify

Caption: Experimental workflow for the comparative kinetic study.

Factors Affecting Leaving Group Ability

center Good Leaving Group bond Weak C-X Bond bond->center stability High Anion Stability stability->center base Weak Base base->stability polar High Polarizability polar->stability

Caption: Key factors determining the efficacy of a leaving group.

Conclusion and Recommendations

The selection of an appropriate C8-functionalized ethyl ester is a critical decision in the design of a synthetic route. While Ethyl 8-bromooctanoate offers a robust and versatile middle ground, a nuanced understanding of its alternatives can unlock significant advantages in specific contexts.

  • For cost-sensitive, large-scale syntheses where harsh conditions are tolerable, Ethyl 8-chlorooctanoate may be a viable option.

  • When high reactivity is paramount, particularly with unreactive nucleophiles or on sensitive substrates requiring mild conditions, Ethyl 8-iodooctanoate is the superior choice among the halogens.

  • For maximum reactivity, surpassing even the iodo-analogue, Ethyl 8-tosyloxyoctanoate is the reagent of choice, provided the additional synthetic step and cost are justifiable.

By carefully considering the interplay between reactivity, stability, and cost, researchers can optimize their synthetic strategies, minimize byproduct formation, and ultimately achieve their target molecules with greater efficiency. This guide provides the foundational knowledge and experimental framework to make those informed decisions.

References

  • Quora. (2016). What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction? [Online discussion]. Available at: [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of Ethyl 8-bromooctanoate and Ethyl 8-iodooctanoate in Nucleophilic Substitution Reactions. BenchChem Technical Guides.
  • Quora. (2017). Which is more reactive in an SN2 reaction with sodium ethoxide: ethyl chloride or neopentyl bromide? [Online discussion]. Available at: [Link]

Sources

Safety Operating Guide

Ethyl 8-bromo-8-nonenoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 8-bromo-8-nonenoate Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Safety Directive

Do not treat this compound as standard organic waste.

As a halogenated ester (vinyl bromide moiety), this compound presents specific challenges often overlooked in high-throughput synthesis. While it is not a volatile solvent like Dichloromethane (DCM), it must be segregated into the Halogenated Waste stream.

The Critical Risks:

  • Incineration Chemistry: Disposal via non-halogenated streams can damage standard incinerators due to the formation of corrosive Hydrogen Bromide (HBr) gas during combustion.

  • Chemical Incompatibility: This ester is susceptible to hydrolysis and dehydrohalogenation. Mixing it with strong bases (e.g., waste streams containing sodium hydroxide or alkoxides) can trigger exothermic elimination reactions, evolving HBr or volatile vinyl species in the waste container.[2]

Chemical Profile & Hazard Identification

Before disposal, verify the physicochemical state of your material. This data dictates your handling procedure.[3][4][5]

PropertyValue / CharacteristicRelevance to Disposal
CAS Number 485320-26-1 (or similar analogs)Regulatory tracking
Functional Groups Ester, Vinyl BromideHalogenated ; Potential alkylating agent
Flash Point ~140°C (Predicted)Combustible (Class IIIB); Not highly flammable but adds fuel load
Solubility Immiscible in water; Soluble in organicsDo not pour down sink. Aquatic toxicity risk.[1][2]
Stability Air/Moisture Sensitive (Slight)Keep waste containers tightly sealed to prevent hydrolysis.[1][2]
Incompatibilities Strong Oxidizers, Strong BasesSegregation Required: Do not mix with Nitric Acid or caustic waste.[1][2]

Pre-Disposal Stabilization Protocol

Context: Most researchers handle this compound as a crude reaction intermediate. If your material is a reaction mixture, you must quench reactive reagents before disposal.

Step 1: Quench Reactive Species [2]

  • If the material contains residual unreacted reagents (e.g., thionyl bromide, phosphorus tribromide, or strong bases), quench carefully with a suitable solvent (often saturated aqueous NaHCO₃ or water/ice) in a fume hood.[1][2]

  • Validation: Ensure no gas evolution or exotherm is observed for 5 minutes before transferring to waste.

Step 2: Phase Separation (If Aqueous Quench Used) [1][2]

  • This compound will reside in the organic layer.[1][2]

  • Separate the aqueous layer. Dispose of the aqueous layer in the Aqueous Waste stream (check pH first).

  • The organic layer (containing the this compound) goes to Halogenated Organic Waste .[1][2]

The Disposal Workflow (Step-by-Step)

This protocol ensures compliance with EPA standards and protects laboratory infrastructure.

A. Container Selection

  • Material: High-Density Polyethylene (HDPE) or Glass (Amber preferred).[2]

  • Avoid: Metal containers (steel cans) due to potential corrosion from slow HBr evolution over time.

B. Segregation & Labeling

  • Select Stream: HALOGENATED ORGANIC WASTE .

  • Labeling: Do not use generic abbreviations like "Halo-Waste."

    • Correct Label: "Waste Halogenated Organics: this compound, [Solvent Name]."

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

C. Validation Procedure (The "Self-Validating" Step) Before sealing the waste container, perform the "Compatibility Check" :

  • Visual: Is the waste container bulging? (Indicates pressure buildup).

  • Thermal: Touch the container (with gloves). Is it warm? (Indicates active reaction).

  • Action: If either is true, vent the container in the back of the fume hood and notify the safety officer. Do not seal.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for disposing of this compound, distinguishing between pure reagent disposal and reaction mixture cleanup.

DisposalWorkflow Start Waste Generation: This compound StateCheck Is material Pure or a Mixture? Start->StateCheck Pure Pure Reagent (Expired/Excess) StateCheck->Pure Mixture Reaction Mixture (w/ Solvents/Reagents) StateCheck->Mixture SolidCheck Is it Solid or Liquid? Pure->SolidCheck LiquidPath Liquid Form SolidCheck->LiquidPath Liquid SolidPath Solid/Absorbed on Silica SolidCheck->SolidPath Solid/Gel HaloStream HALOGENATED WASTE STREAM (Do Not Mix w/ Oxidizers) LiquidPath->HaloStream SolidHazard SOLID HAZARDOUS WASTE (Debris/Silica) SolidPath->SolidHazard Quench CRITICAL STEP: Quench Reactive Reagents (Neutralize pH) Mixture->Quench PhaseSep Separate Phases Quench->PhaseSep PhaseSep->LiquidPath Organic Layer Aqueous Aqueous Layer (Check pH -> Aqueous Waste) PhaseSep->Aqueous Final High-Temperature Incineration (RCRA Compliant Facility) Aqueous->Final Separate Treatment HaloStream->Final SolidHazard->Final

Figure 1: Decision tree for the segregation and disposal of this compound, emphasizing the separation of halogenated organics from aqueous and solid waste streams.

Regulatory Framework (RCRA)[1][2][6]

While this compound is not explicitly listed on the EPA "P" or "U" lists, it is regulated by characteristic:

  • Waste Classification: Non-Specific Halogenated Waste.

  • EPA Waste Code (Likely):

    • D001: If mixed with flammable solvents (Flash point <60°C).

    • F002/F003: Only if mixed with spent halogenated solvents listed under these codes (e.g., Methylene Chloride).

    • Unlisted Hazardous Waste: If pure, it must still be treated as hazardous due to aquatic toxicity and halogen content.

  • Compliance Requirement: The presence of the Bromine atom mandates that this waste be sent to a facility capable of scrubbing acid gases (HBr) generated during thermal destruction [1].

Emergency Response (Spills)

  • Small Spill (<50 mL):

    • Evacuate immediate area.[3][4]

    • Don double nitrile gloves and chemical safety goggles.

    • Absorb with vermiculite or chemically inert pads . Do not use paper towels (combustible).

    • Place soaked absorbents into a wide-mouth jar labeled "Solid Hazardous Waste (Halogenated)."

    • Clean surface with soap and water.[4]

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings: Solvents (F-Codes) and Characteristics. RCRA Regulations Title 40 CFR Part 261. Available at: [Link]

  • National Institutes of Health (NIH) PubChem. Ethyl 8-nonenoate Compound Summary (Structural Analog). PubChem Database.[6] Available at: [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. OSHA 3404-11R 2011.[1][2] Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]

Sources

Navigating the Synthesis of Ethyl 8-bromo-8-nonenoate: A Guide to Safe and Effective Handling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that success in the laboratory hinges not only on innovative science but also on the unwavering commitment to safety. This guide provides essential, practical information for handling Ethyl 8-bromo-8-nonenoate, a valuable reagent in organic synthesis. Our goal is to empower you with the knowledge to work confidently and safely, ensuring both the integrity of your research and the well-being of your team. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each safety protocol, grounded in established scientific principles and regulatory standards.

Understanding the Risks: Hazard Profile of this compound

This compound is classified as an irritant. Direct contact can cause skin and serious eye irritation, and inhalation of its vapors may lead to respiratory tract irritation. While it is a valuable intermediate, its reactivity as a halogenated unsaturated ester necessitates careful handling to prevent unintended exposures and reactions.

Table 1: Hazard Identification and GHS Classification

Hazard StatementGHS Classification CodeDescription
Causes skin irritationH315Direct contact with the skin can lead to redness, itching, and inflammation.
Causes serious eye irritationH319Vapors or splashes can result in significant eye irritation, pain, and potential damage.
May cause respiratory irritationH335Inhalation of vapors or aerosols can irritate the nose, throat, and lungs.

Source: Publicly available Safety Data Sheets (SDS)

Part 1: Your First Line of Defense: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical step in mitigating the risks associated with this compound. The following recommendations are based on a thorough hazard assessment and are designed to provide robust protection. In accordance with OSHA regulations, employers are required to provide the necessary PPE and ensure its proper use.[1][2]

Eye and Face Protection:
  • Requirement: Chemical splash goggles are mandatory whenever handling this compound.

  • Rationale: Due to its classification as a serious eye irritant, standard safety glasses do not provide adequate protection from potential splashes or vapors. Chemical splash goggles form a seal around the eyes, offering comprehensive protection. For large-scale operations or when there is a significant risk of splashing, a face shield should be worn in conjunction with goggles.

Skin and Body Protection:
  • Laboratory Coat: A flame-resistant lab coat that fully covers the arms is required.

  • Gloves: The choice of glove material is critical for handling halogenated esters.

    • Primary Recommendation: Use nitrile gloves for incidental contact. Nitrile offers good resistance to a range of chemicals and provides a balance of protection and dexterity. However, it's important to note that breakthrough times can be short with some organic compounds.

    • For Extended Contact or Immersion: For situations involving prolonged handling or potential immersion, it is advisable to use butyl rubber gloves. Butyl rubber provides excellent resistance to esters and many halogenated organic solvents.[3]

    • Glove Inspection and Disposal: Always inspect gloves for any signs of degradation or perforation before use. If contact with this compound occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Dispose of used gloves in the designated hazardous waste container.

  • Footwear: Closed-toe shoes are mandatory in the laboratory at all times.

Respiratory Protection:
  • General Use: All handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of vapors.

  • In Case of Insufficient Ventilation: If work must be performed outside of a fume hood, or if there is a potential for airborne concentrations to exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[4]

PPE_Workflow cluster_Donning PPE Donning Sequence cluster_Doffing PPE Doffing Sequence Start Start LabCoat Don Lab Coat Start->LabCoat Goggles Wear Goggles LabCoat->Goggles Gloves Put on Gloves Goggles->Gloves Gloves_Off Remove Gloves Goggles_Off Remove Goggles Gloves_Off->Goggles_Off LabCoat_Off Remove Lab Coat Goggles_Off->LabCoat_Off Wash Wash Hands LabCoat_Off->Wash Spill_Response Start Spill Occurs Alert Alert Others Start->Alert Assess Assess Spill Size & Hazard Alert->Assess IsMajor Major Spill? Assess->IsMajor Evacuate Evacuate Area & Call for Help IsMajor->Evacuate Yes IsMinor Minor Spill IsMajor->IsMinor No DonPPE Don Appropriate PPE IsMinor->DonPPE Contain Contain Spill with Absorbent DonPPE->Contain Absorb Absorb Material Contain->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: Chemical Spill Response Workflow

Disposal Plan:
  • Chemical Waste: All waste containing this compound, including reaction residues and contaminated materials, must be collected in a designated, properly labeled hazardous waste container. This waste should be segregated as halogenated organic waste. [5]* Container Decontamination and Disposal:

    • Empty the container as much as possible, collecting the residue as hazardous waste.

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). Each rinse should be collected and disposed of as hazardous waste.

    • After the triple rinse, the container can be managed as non-hazardous waste, provided it is air-dried and the label is defaced. Always follow your institution's specific guidelines for container disposal.

  • Regulatory Compliance: All hazardous waste must be managed in accordance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA). [6]

Conclusion: A Culture of Safety

The responsible handling of chemicals like this compound is a cornerstone of scientific excellence. By integrating these safety protocols into your daily laboratory practices, you contribute to a robust culture of safety that protects you, your colleagues, and the groundbreaking research you conduct. Always refer to your institution's specific Chemical Hygiene Plan and the most current Safety Data Sheet for this compound.

References

  • OSHA Personal Protective Equipment (PPE) Standards. Occupational Safety and Health Administration. [Link]

  • OSHA Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety - The University of Texas at Dallas. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. The National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Transferring Hazardous Chemicals. Storemasta. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Chemical Spill Procedures. Environmental Health & Safety, University of Toronto. [Link]

  • General Rules to Operate Safely in a Chemical Laboratory. University of Bologna. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.